molecular formula C9H13ClN2O2 B2585150 Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride CAS No. 252752-46-8

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride

Cat. No.: B2585150
CAS No.: 252752-46-8
M. Wt: 216.67
InChI Key: HPZQCODDDDWZNF-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.67. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-hydrazinylphenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-7-2-4-8(11-10)5-3-7;/h2-5,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZQCODDDDWZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level research monograph designed for application scientists and process chemists. It prioritizes actionable data, mechanistic clarity, and reproducible protocols.

Primary CAS: 252752-46-8 | Molecular Formula: C₁₉H₁₃ClN₂O₂ | MW: 216.66 g/mol

Executive Technical Summary

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is a specialized arylhydrazine building block predominantly utilized in the Fischer Indole Synthesis . As a functionalized hydrazine, it serves as the critical "A-ring" precursor for the synthesis of indole-3-acetic acid derivatives, a structural motif central to non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and various serotonin receptor agonists (triptans).

Unlike simple phenylhydrazines, the presence of the methyl acetate moiety at the para position dictates specific solubility profiles and electronic behaviors during cyclization, requiring precise pH control to prevent hydrolysis of the ester prior to indole formation.

Chemical Identity & Physicochemical Data

The following data aggregates validated parameters for the hydrochloride salt form.

ParameterTechnical Specification
IUPAC Name Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride
Common Name 4-Hydrazinophenylacetic acid methyl ester HCl
CAS Number 252752-46-8 (HCl Salt) / 766495-20-9 (Free Base)
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.66 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in MeOH, DMSO, Water (with slight heating); Insoluble in non-polar organics (Hexane)
Melting Point 168–172 °C (Decomposes)
Storage Hygroscopic.[1][2][3][4][5] Store at -20°C under inert atmosphere (Argon/Nitrogen).

Synthesis Protocol: Diazotization-Reduction Sequence

Context: The synthesis of this compound is rarely performed from scratch in drug discovery but is critical in process development. The most robust route proceeds via the diazotization of Methyl 2-(4-aminophenyl)acetate , followed by stannous chloride reduction.

Experimental Workflow
Step 1: Diazonium Salt Formation
  • Preparation: Charge a 500 mL 3-neck round-bottom flask with Methyl 2-(4-aminophenyl)acetate (10.0 g, 60.5 mmol) and 50 mL of 6M HCl.

  • Cooling: Cool the suspension to -5°C using an ice/salt bath. Efficient stirring is critical to prevent localized heating.

  • Diazotization: Dropwise add a solution of NaNO₂ (4.6 g, 66.5 mmol) in 15 mL water. Maintain internal temperature strictly below 0°C.

    • Scientist's Note: The endpoint can be validated using starch-iodide paper (turns blue/black instantly due to excess HNO₂).

Step 2: Reduction to Hydrazine
  • Reagent Prep: Prepare a solution of SnCl₂·2H₂O (34.0 g, 150 mmol) in 40 mL concentrated HCl. Cool to 0°C.

  • Addition: Transfer the cold diazonium solution into the stannous chloride solution (inverse addition) with vigorous stirring.

    • Why Inverse Addition? Adding the diazonium to the reducing agent ensures the reducing agent is always in excess, minimizing the formation of diazo-coupling side products (azo dyes).

  • Crystallization: The hydrochloride salt typically precipitates spontaneously as a white/beige solid upon standing at 4°C for 2-4 hours.

Step 3: Isolation
  • Filtration: Filter the solid under vacuum.

  • Purification: Recrystallize from Ethanol/Et₂O to remove tin salts.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Mechanistic Application: The Fischer Indole Synthesis

The primary utility of Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is its reaction with ketones to form the indole scaffold. The mechanism involves a [3,3]-sigmatropic rearrangement.[6]

Reaction Pathway Diagram

The following diagram illustrates the conversion of the hydrazine precursor into an Indomethacin-type scaffold.

FischerIndole Start Methyl 2-(4-hydrazinylphenyl) acetate HCl Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Ketone, Acid Cat. Ketone Ketone Substrate (e.g., 4-chlorobenzoyl analog) Ketone->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Indole Indole-3-acetic acid Derivative (Scaffold) Sigmatropic->Indole - NH3 (Cyclization)

Figure 1: Logical flow of the Fischer Indole Synthesis utilizing the target hydrazine.[7][8] The [3,3]-sigmatropic rearrangement is the rate-determining step.[8]

Handling, Safety, and Stability (E-E-A-T)

As a hydrazine derivative, this compound possesses specific toxicological risks that must be managed via engineering controls.

Toxicological Profile
  • Genotoxicity: Hydrazines are known alkylating agents. Treat as a potential mutagen/carcinogen.[9][10]

  • Sensitization: High risk of contact dermatitis.

  • Instability: The free base oxidizes rapidly in air to form azo compounds (turning red/brown). The HCl salt is relatively stable but hygroscopic.

Self-Validating Safety Protocol
  • Decontamination: Prepare a 10% Sodium Hypochlorite (Bleach) solution. All glassware and spatulas contacting the hydrazine must be soaked in bleach for 24 hours to oxidize residual hydrazine to nitrogen gas before washing.

  • PPE: Double nitrile gloves are mandatory. Use a full-face shield if working with quantities >5g due to the corrosive nature of the HCl salt.

  • Storage Verification: If the white powder turns yellow or orange, it indicates oxidation to the azo-derivative or hydrolysis. Discard and re-synthesize/re-order.

References

  • PubChem. (2025).[3][11] Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Robinson, B. (1982).[12] The Fischer Indole Synthesis. John Wiley & Sons.[12] (Classic mechanism reference).

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for Methyl 4-Hydrazinophenylacetate Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest revision of this document, a specific Safety Data Sheet (SDS) for methyl 4-hydrazinophenylacetate hydrochloride is not publicly available. This guide has been meticulously compiled based on the safety data of its close structural analog, methyl 4-hydrazinobenzoate hydrochloride (CAS 6296-89-5) , and established safety protocols for hydrazine derivatives. The principles and procedures outlined herein should be considered a baseline for safe laboratory practices. A thorough risk assessment must be conducted before handling methyl 4-hydrazinophenylacetate hydrochloride, and all laboratory safety protocols should be strictly adhered to.

The Hydrazine Moiety: A Double-Edged Sword in Drug Discovery

Hydrazine and its derivatives are invaluable reagents in organic synthesis and key components in many pharmacologically active molecules. Their utility, however, is matched by their potential hazards, including toxicity and reactivity. Methyl 4-hydrazinophenylacetate hydrochloride, a compound of interest in drug development, belongs to this class. Understanding its potential risks is paramount for ensuring the safety of laboratory personnel and the integrity of research.

This guide provides an in-depth technical overview of the safety considerations for handling methyl 4-hydrazinophenylacetate hydrochloride, drawing from the known properties of its close analog, methyl 4-hydrazinobenzoate hydrochloride.

Hazard Identification and Classification: An Analog-Based Approach

Based on the GHS classification for methyl 4-hydrazinobenzoate hydrochloride, it is prudent to handle methyl 4-hydrazinophenylacetate hydrochloride with the assumption of similar hazards.[1]

Table 1: GHS Hazard Classification for Methyl 4-Hydrazinobenzoate Hydrochloride [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Pictograms:



Signal Word: Warning

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential for toxicity, a robust system of engineering controls and personal protective equipment is essential.

Engineering Controls
  • Ventilation: All handling of methyl 4-hydrazinophenylacetate hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The following PPE should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are necessary. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Given the lack of specific data, nitrile gloves are a reasonable starting point, but compatibility should be verified. Gloves should be inspected before use and changed frequently.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.

Safe Handling and Storage: Mitigating Risks at the Source

Proactive measures during handling and storage are critical to preventing exposure and accidents.

Handling
  • Avoid dust formation: Handle the solid material carefully to minimize the generation of dust.

  • Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.

  • Incompatible Materials: Keep away from heat, sparks, open flames, and strong oxidizing agents.

  • Hygiene: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Emergency Procedures: A Protocol for the Unexpected

A clear and practiced emergency plan is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response

A chemical spill should be treated as a serious incident.

Diagram 1: Chemical Spill Response Workflow

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe contain Contain the Spill (Use absorbent pads or booms) ppe->contain neutralize Neutralize if Applicable (Follow specific lab protocol) contain->neutralize cleanup Clean Up Spill (Use absorbent material, avoid raising dust) neutralize->cleanup dispose Dispose of Waste (In a sealed, labeled container for hazardous waste) cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report the Incident (Follow institutional procedures) decontaminate->report end End report->end

Caption: Workflow for responding to a chemical spill.

Toxicological and Ecological Information: Understanding the Impact

While specific toxicological data for methyl 4-hydrazinophenylacetate hydrochloride is not available, hydrazine derivatives as a class are known to have toxic properties.

  • Acute Effects: As indicated by the GHS classifications of its analog, acute exposure can be harmful through ingestion, skin contact, or inhalation, and can cause skin and eye irritation.[1]

  • Chronic Effects: Some hydrazine derivatives are suspected carcinogens and may have effects on the central nervous system, liver, and kidneys with prolonged or repeated exposure.

  • Ecological Information: The environmental impact of this specific compound is unknown. However, good laboratory practice dictates that it should not be released into the environment. All waste should be disposed of as hazardous chemical waste according to local, state, and federal regulations.

Disposal Considerations: Responsible Stewardship

Contaminated materials and unused product should be treated as hazardous waste.

Diagram 2: Waste Disposal Decision Tree

WasteDisposal start Generate Waste (Unused chemical, contaminated PPE, etc.) is_hazardous Is the waste hazardous? start->is_hazardous hazardous_container Place in a designated, sealed, and labeled hazardous waste container is_hazardous->hazardous_container Yes non_hazardous_disposal Dispose of according to standard laboratory procedures is_hazardous->non_hazardous_disposal No waste_pickup Arrange for pickup by institutional hazardous waste management hazardous_container->waste_pickup end End non_hazardous_disposal->end waste_pickup->end

Caption: Decision-making process for chemical waste disposal.

Conclusion: A Commitment to Safety

The use of novel compounds like methyl 4-hydrazinophenylacetate hydrochloride in research is essential for scientific advancement. However, this progress must be built on a foundation of safety. By treating this compound with the caution afforded to its hazardous analogs and adhering to the principles outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

  • Chem Service. (2014, July 31). SAFETY DATA SHEET: Methyl hydrazine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydrazinobenzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Stability of aryl hydrazine hydrochloride salts in storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Storage Stability of Aryl Hydrazine Hydrochloride Salts

Abstract

Aryl hydrazine hydrochlorides are indispensable reagents in chemical synthesis, serving as pivotal precursors for a vast array of pharmaceuticals and agrochemicals, most notably through the Fischer indole synthesis.[1] However, their inherent reactivity presents significant challenges to their long-term stability in storage. As the hydrochloride salt, their stability is enhanced compared to the free base, yet they remain susceptible to degradation through oxidative and hydrolytic pathways.[2] This guide provides a comprehensive technical overview of the factors governing the stability of aryl hydrazine hydrochloride salts, outlines the primary degradation mechanisms, and details field-proven protocols for their proper storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require a deep, mechanistic understanding to ensure the integrity and reliability of these critical starting materials.

The Chemical Duality: Utility vs. Instability

Aryl hydrazines are defined by the N-N single bond, a functional group that is both the source of its synthetic utility and its inherent instability. The lone pair of electrons on the nitrogen atoms makes them excellent nucleophiles but also renders them susceptible to oxidation. Conversion to the hydrochloride salt mitigates this reactivity by protonating one of the nitrogen atoms, reducing its nucleophilicity and increasing its resistance to air oxidation. Despite this, the equilibrium between the salt and the free base in the presence of atmospheric moisture, coupled with sensitivity to environmental factors, necessitates a rigorous approach to storage and handling.

Primary Degradation Pathways

The degradation of aryl hydrazine hydrochloride salts is primarily governed by two mechanistic pathways: oxidation and hydrolysis. Understanding these pathways is critical for developing effective stabilization strategies.

  • Oxidative Degradation: This is the most significant and rapid degradation pathway. In the presence of atmospheric oxygen, the aryl hydrazine free base (in equilibrium with its salt form) can undergo one-electron oxidation. This process generates highly reactive aryl radicals and aryl diazenes, which can participate in numerous side reactions, leading to colored impurities and loss of potency.[3][4] The reaction can be catalyzed by trace metal ions and is significantly accelerated by light.[5][6] The formation of radical species is a key concern, as they can initiate polymerization or other undesirable reactions.[6][7]

G cluster_0 cluster_1 A Aryl Hydrazine Hydrochloride (Ar-NH-NH3+ Cl-) Stable Salt Form B Aryl Hydrazine (Ar-NH-NH2) Reactive Free Base A->B Equilibrium (H2O, pH dependent) C Oxidation (O2, Light, Metal Ions) B->C D Aryl Diazene (Ar-N=NH) C->D E Aryl Radical (Ar•) C->E F Further Degradation Products (Colored Impurities, Tars) D->F E->F

Figure 1: Oxidative degradation pathway of aryl hydrazines.
  • Hydrolytic Degradation: While less rapid than oxidation, hydrolysis can occur over extended storage, particularly under non-neutral pH conditions. The N-N bond can be susceptible to cleavage in aqueous acidic or basic environments, especially at elevated temperatures.[8] While the hydrochloride salt provides an acidic environment, the presence of moisture can facilitate slow hydrolysis over time, breaking down the molecule into the corresponding aniline and other byproducts. The mechanism often involves protonation of the second nitrogen atom, followed by nucleophilic attack by water.[8][9]

Critical Factors Influencing Stability

The stability of aryl hydrazine hydrochloride salts is not an intrinsic constant but is dynamically influenced by a combination of environmental factors. Control over these factors is the cornerstone of effective preservation.

FactorImpact on StabilityCausality & RationaleRecommended Storage & Handling Protocol
Oxygen (Air) High Direct reactant in the primary oxidative degradation pathway, leading to the formation of radicals and colored impurities.[3][5]Store under an inert atmosphere (e.g., Nitrogen or Argon). Use techniques like vacuum backfilling for packaging. Minimize headspace in containers.
Light High UV and visible light can provide the activation energy for photo-induced cleavage of the N-N bond and accelerate oxidative processes.[5]Store in amber glass bottles or other opaque containers. Avoid exposure to direct sunlight or strong artificial light.
Temperature Moderate to High Elevated temperatures increase the rate of all degradation reactions (both oxidation and hydrolysis) and can lead to thermal decomposition.[10][11]Store in a cool, controlled environment. Avoid heat sources. For long-term storage, refrigeration (2-8 °C) is often recommended, but ensure the container is sealed to prevent moisture condensation upon removal.
Moisture (Humidity) Moderate Water is a reactant in hydrolytic degradation and can facilitate the equilibrium shift from the more stable salt to the reactive free base.Store in a dry, low-humidity environment. Use desiccants in secondary containment if necessary. Ensure containers are tightly sealed.[12]
pH Moderate While the hydrochloride salt is acidic, exposure to basic conditions will deprotonate the salt to the more reactive free base, accelerating oxidation. Extreme acidic conditions at high temperatures can accelerate hydrolysis.[13][14]Maintain the material as the hydrochloride salt. Avoid contact with basic substances. Use in buffered systems where pH is controlled if used in solution.
Incompatible Materials High Strong oxidizing agents will react violently. Contact with bases neutralizes the stabilizing salt. Trace metals can catalyze decomposition.[15][16]Store away from oxidizing agents, strong acids, strong bases, and metal salts. Use glass or other inert materials for handling and storage.

Protocol for Stability Assessment: Forced Degradation Studies

To rigorously assess the stability of an aryl hydrazine hydrochloride and to develop a stability-indicating analytical method, a forced degradation (or stress testing) study is essential. This involves intentionally exposing the compound to harsh conditions to produce likely degradants.[17][18] The goal is to achieve 5-20% degradation, which is sufficient to detect and resolve degradation products from the parent compound without destroying the sample entirely.[19]

Step-by-Step Forced Degradation Protocol

This protocol outlines the typical stress conditions applied. A stock solution of the aryl hydrazine hydrochloride (e.g., 1 mg/mL in a suitable solvent like methanol or a water/methanol mix) is prepared for these studies.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Store a sample at room temperature and another at 60 °C.

    • Monitor at intervals (e.g., 2, 8, 24 hours).

    • After the desired time, cool (if heated) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[20]

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Store a sample at room temperature and another at 60 °C.

    • Monitor at intervals.

    • After the desired time, cool (if heated) and neutralize with an equivalent amount of 0.1 M HCl before analysis.[20]

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature in the dark to prevent photolysis.

    • Monitor at intervals. The reaction is often rapid.[17]

  • Thermal Degradation:

    • Expose the solid powder to dry heat (e.g., 80 °C) in a calibrated oven.

    • Periodically sample the solid, dissolve in a solvent, and analyze.

  • Photolytic Degradation:

    • Expose the solid powder and a solution of the compound to a calibrated light source that provides both UV and visible light (ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze both the exposed and control samples.

Analytical Workflow for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity and stability of aryl hydrazine hydrochloride salts.[21] Due to the often-poor chromophoric properties of hydrazines and their reactivity, a derivatization step is frequently employed to create a stable, highly UV-absorbent product (a hydrazone) for reliable quantification.[22][23]

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC Analysis cluster_3 Data Analysis A Weigh Aryl Hydrazine HCl (Control & Stressed Samples) B Dissolve in Diluent (e.g., Methanol/Water) A->B C Add Derivatizing Agent (e.g., Benzaldehyde in Methanol) B->C D React to Form Stable Hydrazone (e.g., 10 min at RT) C->D E Inject into HPLC System (Reversed-Phase C18 Column) D->E F Elute with Mobile Phase Gradient (e.g., Acetonitrile/Water) E->F G Detect with UV/DAD Detector F->G H Integrate Chromatogram G->H I Calculate % Purity and % Degradation H->I J Perform Peak Purity & Mass Balance (for method validation) I->J

Figure 2: Analytical workflow for assessing the stability of aryl hydrazines.
General HPLC-UV Protocol with Derivatization
  • Objective: To quantify the parent aryl hydrazine and separate it from potential degradation products.

  • Principle: The hydrazine is reacted with an aldehyde (e.g., benzaldehyde) to form a stable hydrazone derivative that has a strong UV chromophore, allowing for sensitive detection.[23][24]

  • Sample Preparation & Derivatization:

    • Accurately weigh and dissolve the aryl hydrazine HCl sample (stressed or unstressed) in a suitable diluent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).

    • Create a derivatizing solution of benzaldehyde in methanol (e.g., 1% v/v).

    • In a vial, mix 1.0 mL of the sample solution with 0.5 mL of the benzaldehyde solution.

    • Allow the reaction to proceed for a set time (e.g., 10-15 minutes) at room temperature to ensure complete derivatization.

    • Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Chromatographic Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient from low to high organic content (e.g., 30% B to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV Diode Array Detector (DAD) at the λmax of the hydrazone derivative (e.g., ~300-350 nm).

    • Injection Volume: 10 µL

  • System Validation: The method's specificity is demonstrated by its ability to resolve the main derivative peak from all peaks generated during the forced degradation study. Peak purity analysis using a DAD is essential to ensure the main peak is not co-eluting with any degradants.

Conclusion

The stability of aryl hydrazine hydrochloride salts is a critical parameter that directly impacts the quality, safety, and efficacy of the materials and pharmaceuticals derived from them. While the salt form offers a significant improvement over the free base, it is not immune to degradation. A comprehensive understanding of the oxidative and hydrolytic degradation pathways, coupled with strict control over environmental factors—namely oxygen, light, temperature, and moisture—is paramount for ensuring long-term stability. The implementation of robust analytical methods, validated through forced degradation studies, provides the necessary assurance of material integrity from procurement through to synthesis. By adhering to the principles and protocols outlined in this guide, researchers and developers can mitigate the risks associated with instability, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET.
  • Kale, A. A., & Torchilin, V. P. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 18(2), 363–370. Retrieved from [Link]

  • Cayman Chemical. (2025, October 15). Safety Data Sheet.
  • Heinrich, M. R. (2014). Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air. PubMed, 2014(3), 377-81. Retrieved from [Link]

  • Li, Z., & Li, C.-J. (2010). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 12(15), 3392–3395. Retrieved from [Link]

  • Fisher Scientific. (2009, September 22). Hydrazine - SAFETY DATA SHEET.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Hydrazine dihydrochloride.
  • Defense Technical Information Center. (1997). THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Retrieved from [Link]

  • Google Patents. (2007). WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Retrieved from [Link]

  • Ligas, M. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Sar, S., et al. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega, 5(8), 4256–4268. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • OSHA. HYDRAZINE Method no.: 44. Retrieved from [Link]

  • Li, J. J., & Lim, Y. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5462–5465. Retrieved from [Link]

  • Gao, W., et al. (2009). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. The Journal of Physical Chemistry C, 114(1), 832–842. Retrieved from [Link]

  • Bobbitt, J. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, March 30). Safety Data Sheet: Hydrazine monohydrochloride. Retrieved from [Link]

  • Wang, Y., et al. (2022). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. RSC Advances, 12(22), 14109-14114. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Thieme Chemistry. (2008). Product Class 34: Arylhydrazines. Science of Synthesis. Retrieved from [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Cox, R. A., & Yates, K. (1982). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 60(24), 3061-3070. Retrieved from [Link]

  • ResearchGate. (2019). Proposed mechanism of acid hydrolysis of hydrazones. Retrieved from [Link]

  • Wikipedia. Hydrazines. Retrieved from [Link]

  • Hartwig, J. F., et al. (2017). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 56(41), 12703-12707. Retrieved from [Link]

  • Ferguson, M. B., & Le, N. B. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(10), 1225–1236. Retrieved from [Link]

  • Drouin, G., et al. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry, 44(9), 1806-1823. Retrieved from [Link]

  • Defense Technical Information Center. (1985). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. Retrieved from [Link]

  • ResearchGate. (2019). Visible Light Induced Aerobic Coupling of Arylboronic Acids Promoted by Hydrazone. Retrieved from [Link]

  • Krossing, I., et al. (2019). Low‐Temperature Isolation of a Labile Silylated Hydrazinium‐yl Radical Cation, [(Me3Si)2N−N(H)SiMe3].+. Angewandte Chemie International Edition, 58(40), 14197-14201. Retrieved from [Link]

  • Anthemidis, A. N., & Ioannou, K.-I. G. (2009). Micelles Mediated Zone Fluidics Method for Hydrazine Determination in Environmental Samples. International Journal of Environmental Analytical Chemistry, 89(8-12), 659–669. Retrieved from [Link]

  • O'Brien, P. J. (2000). BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY. Current Drug Metabolism, 1(1), 1-32. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Defense Technical Information Center. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. Retrieved from [Link]

  • Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. Bioconjugate Chemistry, 18(2), 363-70. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of Methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains an indispensable tool for the construction of the indole nucleus.[1] This versatile reaction, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, is widely employed in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Notably, it is a key step in the production of antimigraine drugs of the triptan class.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis using methyl 2-(4-hydrazinylphenyl)acetate hydrochloride as the starting material to synthesize methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate, a valuable building block in medicinal chemistry.

Reaction Overview and Mechanistic Insight

The Fischer indole synthesis proceeds through a well-elucidated cascade of reactions. The process is initiated by the condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone. This is followed by tautomerization to an enamine, which then undergoes a crucial[2][2]-sigmatropic rearrangement under acidic conditions. Subsequent cyclization and elimination of ammonia yield the final aromatic indole.[1][2]

In this application, methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is reacted with methyl pyruvate. The choice of methyl pyruvate as the carbonyl partner is strategic, as it leads to the formation of an indole with a synthetically useful methoxycarbonyl group at the 2-position.

Experimental Protocol: Synthesis of Methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate

This protocol is adapted from established procedures for the Fischer indole synthesis of indole-2-carboxylates, with modifications to accommodate the specific substrates and to favor milder reaction conditions that preserve the ester functionalities.[3] The use of p-toluenesulfonic acid (TsOH) in an aprotic solvent is recommended to minimize potential hydrolysis of the ester groups, a common side reaction with stronger mineral acids.[3]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride(Not available)232.68101.0
Methyl pyruvate600-22-6102.09111.1
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)6192-52-5190.221.50.15
Toluene108-88-392.14100 mL-
Saturated Sodium Bicarbonate Solution--50 mL-
Brine--50 mL-
Anhydrous Sodium Sulfate7757-82-6142.04--
Ethyl Acetate141-78-688.11--
Hexanes110-54-386.18--
Step-by-Step Procedure
  • Hydrazone Formation (in situ):

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (2.33 g, 10 mmol) and toluene (100 mL).

    • Add methyl pyruvate (1.12 g, 11 mmol) to the suspension.

    • Add p-toluenesulfonic acid monohydrate (0.29 g, 1.5 mmol).

  • Fischer Indolization:

    • Heat the reaction mixture to reflux and collect the water that forms in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be employed to obtain the pure methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Fischer_Indole_Synthesis_Workflow Reactants Reactants - Methyl 2-(4-hydrazinylphenyl)acetate HCl - Methyl Pyruvate - Toluene Reaction_Vessel Reaction Setup - Round-bottom flask - Dean-Stark trap Reactants->Reaction_Vessel Catalyst Catalyst - p-Toluenesulfonic acid Catalyst->Reaction_Vessel Hydrazone_Formation In situ Hydrazone Formation (Reflux) Reaction_Vessel->Hydrazone_Formation Heat Indolization Fischer Indolization (Reflux) Hydrazone_Formation->Indolization Continuous Workup Aqueous Work-up - Neutralization (NaHCO₃) - Extraction (EtOAc) - Washing (Brine) Indolization->Workup Cooling Purification Purification - Column Chromatography or - Recrystallization Workup->Purification Product Pure Product Methyl 2-(2-(methoxycarbonyl)- 1H-indol-5-yl)acetate Purification->Product

Caption: Workflow for the synthesis of methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate.

Troubleshooting and Key Considerations

  • Hydrolysis of Esters: While TsOH is a milder acid, prolonged reaction times or elevated temperatures could still lead to some ester hydrolysis. It is crucial to monitor the reaction closely by TLC. If hydrolysis is observed, consider using an even milder acid catalyst or a shorter reaction time.

  • Incomplete Reaction: If the reaction does not go to completion, a small additional portion of the acid catalyst can be added. Ensure that the removal of water in the Dean-Stark trap is efficient, as the presence of water can hinder the reaction.

  • Purification Challenges: The product, containing two ester groups, may have moderate polarity. A careful selection of the eluent system for column chromatography is necessary to achieve good separation from any byproducts.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toluene is flammable and toxic; handle with care.

  • p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Conclusion

The Fischer indole synthesis provides a robust and reliable method for the preparation of methyl 2-(2-(methoxycarbonyl)-1H-indol-5-yl)acetate from methyl 2-(4-hydrazinylphenyl)acetate hydrochloride and methyl pyruvate. The use of p-toluenesulfonic acid as a catalyst offers a milder alternative to traditional acid catalysts, minimizing the risk of ester hydrolysis and leading to cleaner reaction profiles. This detailed protocol serves as a valuable resource for researchers engaged in the synthesis of functionalized indole derivatives for applications in drug discovery and materials science.

References

  • Fischer indole synthesis. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Murakami, Y., Yokoyama, Y., & Okuyama, T. (1984).
  • Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. In Organic Syntheses (Vol. 78, p. 71).
  • Hughes, D. L. (1993). The Fischer Indole Synthesis. In Organic Reactions (pp. 327-493). John Wiley & Sons, Inc.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • O'Connor, K. J. (1998). The Fischer Indole Synthesis. Chemical Society Reviews, 27(5), 337-346.

Sources

Application Note: Optimized Fischer Indole Synthesis from Methyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Fischer Indole Synthesis remains the premier method for generating the indole scaffold—a "privileged structure" in medicinal chemistry found in triptans (migraine therapy), NSAIDs (Indomethacin), and oncology targets.[1][2][3]

While the reaction is ostensibly simple—condensing an aryl hydrazine with a ketone—reacting methyl ketones (


) introduces specific regiochemical and purification challenges. This guide provides a high-fidelity protocol for synthesizing 2-substituted and 2,3-disubstituted indoles, emphasizing the control of sigmatropic rearrangement to maximize yield and minimize polymerization side-products.
Key Applications
  • Library Generation: Rapid synthesis of 2-arylindole derivatives for SAR studies.

  • Isotopic Labeling: Incorporation of

    
     via labeled hydrazines.
    
  • Scaffold Hopping: Converting ketone intermediates into rigid fused heterocycles.

Mechanistic Insight & Pathway

Understanding the mechanism is critical for troubleshooting. The reaction is not merely a dehydration; it is a cascade involving a [3,3]-sigmatropic rearrangement.[1]

The "Ene-Hydrazine" Bottleneck

The rate-determining event is often the formation of the ene-hydrazine tautomer.

  • Methyl Ketones: The methyl group (

    
    ) competes with the methylene group (
    
    
    
    ) for enolization.
  • Thermodynamic Control: Cyclization preferentially occurs at the more substituted carbon (the methylene), yielding 2,3-disubstituted indoles .

  • Kinetic Control: Steric bulk or specific Lewis acids can force cyclization at the methyl group, yielding 2-substituted indoles .

Mechanistic Pathway Diagram[2][3]

FischerMechanism Start Aryl Hydrazine + Methyl Ketone Hydrazone Aryl Hydrazone (Isolable Intermediate) Start->Hydrazone Acid Cat. / -H2O Enamine Ene-Hydrazine (Tautomerization) Hydrazone->Enamine H+ / Equilibrium Sigmatropic [3,3]-Sigmatropic Shift (C-C Bond Formation) Enamine->Sigmatropic Rate Determining Step Diimine Diimine Intermediate (Re-aromatization) Sigmatropic->Diimine Aminal Cyclic Aminal (Ring Closure) Diimine->Aminal Indole Final Indole Product (+ NH3 loss) Aminal->Indole -NH3 / Aromatization

Figure 1: The mechanistic cascade of the Fischer Indole Synthesis.[2][3][4][5] The [3,3]-sigmatropic shift is the irreversible step defining the indole core.

Critical Parameters & Optimization

Success depends on selecting the correct acid catalyst and solvent system based on the ketone substrate.

Solvent & Catalyst Selection Matrix
ParameterCondition A (Mild)Condition B (Standard)Condition C (Harsh)Recommended For
Catalyst 4%

in EtOH
Glacial Acetic Acid

(Fused) or PPA
Temp Reflux (

)
Reflux (

)

(Melt)
Substrate Reactive aldehydesMethyl Ketones Sterically hindered ketones
Yield ModerateHigh High (Purification difficult)
Pros Cleanest profileBest Balance Forces difficult reactions

Expert Insight: For methyl ketones (e.g., acetophenone, 2-butanone), Condition B (Glacial AcOH) is superior. It acts as both solvent and catalyst, driving the reaction without the "tarring" often seen with Polyphosphoric Acid (PPA) or Zinc Chloride (


).

Experimental Protocol

Target Synthesis: 2-Phenylindole (from Acetophenone and Phenylhydrazine).[6][7][8][9] Method: Two-Step (Hydrazone Isolation


 Cyclization).
Note: Isolating the hydrazone improves purity significantly compared to one-pot methods.
Phase 1: Formation of Phenylhydrazone[2][10][11]
  • Stoichiometry: Charge a 250 mL Round Bottom Flask (RBF) with Acetophenone (1.0 eq, e.g., 12.0 g) and Phenylhydrazine (1.0 eq, 10.8 g).

    • Safety: Phenylhydrazine is toxic and a suspected carcinogen. Use double gloves and work in a fume hood.

  • Solvent: Add Ethanol (95%) (40 mL) and Glacial Acetic Acid (1 mL).

  • Reaction: Warm on a steam bath or oil bath at

    
     for 1 hour.
    
  • Workup: Cool the mixture in an ice bath. Massive precipitation of the hydrazone should occur.

  • Filtration: Filter the solid, wash with cold dilute HCl (to remove unreacted hydrazine) and then cold ethanol.

    • Checkpoint: Solid should be off-white/yellow. Yield is typically >85%.[1][8]

Phase 2: Cyclization (Indolization)[8][11]
  • Setup: Place the dry Phenylhydrazone (from Phase 1) into a clean RBF.

  • Catalysis: Add Polyphosphoric Acid (PPA) (approx.[2] 10x weight of hydrazone) OR Zinc Chloride (

    
    , 5 eq).
    
    • Alternative (Recommended for ease): Use Glacial Acetic Acid saturated with

      
       gas or simply reflux in pure Glacial AcOH if the substrate is reactive enough. For this protocol, we use PPA  for robustness.
      
  • Heating: Heat the mixture to

    
      with mechanical stirring.
    
    • Visual Cue: The mixture will darken significantly. Evolution of ammonia gas (

      
      ) indicates the reaction is proceeding.
      
  • Quenching: After 2-3 hours (monitor by TLC), cool to

    
     and carefully pour onto crushed ice  (200 g) with vigorous stirring. The PPA will dissolve, precipitating the crude indole.
    
  • Purification:

    • Filter the crude solid.[1][7][8][9][10]

    • Recrystallization: Ethanol/Water (9:1) is the standard solvent system for 2-phenylindole.

Workflow Diagram

Workflow Step1 1. Condensation (EtOH, 60°C) Step2 2. Isolation (Filter Hydrazone) Step1->Step2 Step3 3. Cyclization (PPA, 100°C) Step2->Step3 Step4 4. Quench (Ice Water) Step3->Step4 Step5 5. Recrystallization (EtOH:H2O) Step4->Step5

Figure 2: Operational workflow for the two-step synthesis of 2-phenylindole.

Quality Control & Troubleshooting (Self-Validating System)

ObservationRoot CauseCorrective Action
No Precipitate (Phase 1) Hydrazone is soluble in hot EtOHCool to

or add water dropwise to induce nucleation.
Deep Red/Black Tar (Phase 2) Polymerization / OxidationTemperature too high. Reduce temp by

. Perform reaction under

atmosphere.
Retained "Hydrazine" Smell Incomplete reactionCheck TLC. If hydrazone remains, add more acid catalyst.
Regioisomer Mixture Unsymmetrical Ketone (e.g., 2-butanone)2,3-dimethylindole is usually favored over 2-ethylindole. To shift ratio, change acid strength (See Robinson references).
Analytical Validation
  • TLC: Eluent Hexane:EtOAc (8:2). Indoles typically fluoresce intense blue/purple under UV (254/365 nm).

  • NMR: Look for the disappearance of the hydrazone

    
     (usually broad, >8 ppm) and appearance of the indole 
    
    
    
    (sharp, ~8-9 ppm) and the C3-H signal (if 2-substituted) at ~6.5-7.5 ppm.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][7][9][10][11][12][13] Chemical Reviews, 63(4), 373–401.

  • Shriner, R. L., Ashley, W. C., & Welch, E. (1942). "2-Phenylindole."[6][7][8][9] Organic Syntheses, Coll.[8] Vol. 3, p.725.

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • Li, J. J. (2009). "Fischer Indole Synthesis."[2][3][4][5][7][9][11][12][14] In Name Reactions, Springer.

  • BenchChem. (2025).[7] "The Fischer Indole Synthesis: A Comprehensive Technical Guide."

Sources

Preparation of indomethacin analogs using 4-hydrazinophenylacetate esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 5-Carboxymethyl Indomethacin Analogs via Fischer Indolization

Executive Summary

This Application Note details a robust protocol for synthesizing 5-substituted indomethacin analogs , specifically targeting the replacement of the classic 5-methoxy group with a (carboxymethyl) ester moiety . By utilizing 4-hydrazinophenylacetate esters as the hydrazine source in a Fischer Indole Synthesis, researchers can generate novel indole-3-acetic acid derivatives. These analogs are of significant interest in medicinal chemistry for developing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with altered lipophilicity, metabolic stability, and potentially improved COX-2 selectivity profiles compared to the parent compound, Indomethacin.

Scientific Rationale & Mechanism

The synthesis of Indomethacin typically involves the reaction of 4-methoxyphenylhydrazine with levulinic acid.[1] However, the 5-methoxy group is a site of metabolic O-demethylation. Replacing this with a carbon-linked ester side chain (via 4-hydrazinophenylacetate ) offers two strategic advantages:

  • Metabolic Stability: The C-C bond at the 5-position is resistant to the rapid oxidative metabolism that affects the ether linkage.

  • Dual-Warhead Potential: The resulting analog possesses two carboxylate handles (at C3 and C5), allowing for the conjugation of multiple pharmacophores or prodrug moieties.

Reaction Mechanism: The Fischer Indolization

The core transformation relies on the acid-catalyzed condensation of the hydrazine ester with levulinic acid.[1]

  • Hydrazone Formation: The hydrazine nitrogen attacks the ketone of levulinic acid.

  • [3,3]-Sigmatropic Rearrangement: The key step where the N-N bond breaks and the C-C bond forms, establishing the indole core.

  • Cyclization & Aromatization: Loss of ammonia (

    
    ) yields the indole ring.[1][2]
    

FischerMechanism Reactants 4-Hydrazinophenylacetate + Levulinic Acid Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone H+ Cat. -H2O EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement C-C Bond Formation IndoleCore 5-Carboxymethyl Indole Core Rearrangement->IndoleCore -NH3 Cyclization

Figure 1: Mechanistic pathway for the conversion of 4-hydrazinophenylacetate esters to the indole core.[2]

Experimental Protocol

Caution: Arylhydrazines are suspected carcinogens and toxic by inhalation/skin contact.[3][4] Indomethacin analogs are potent biological agents. Perform all reactions in a fume hood wearing full PPE.

Materials Required
  • Reagent A: Ethyl 2-(4-hydrazinophenyl)acetate hydrochloride (CAS: Custom or prepared from 4-aminophenylacetic acid).

  • Reagent B: Levulinic acid (98%).

  • Reagent C: 4-Chlorobenzoyl chloride.

  • Solvent: Acetic acid (glacial), Toluene, Pyridine, DMF.

  • Catalyst: Sulfuric acid (

    
    ) or Zinc Chloride (
    
    
    
    ).
Phase 1: Synthesis of the Indole Core

Target: 2-Methyl-5-(ethoxycarbonylmethyl)-indole-3-acetic acid

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of Ethyl 2-(4-hydrazinophenyl)acetate hydrochloride in 30 mL of glacial acetic acid .

  • Addition: Add 11 mmol (1.1 equiv) of Levulinic acid.

  • Catalysis: Add 0.5 mL of concentrated

    
     (or 1.5g fused 
    
    
    
    ).
  • Reaction: Heat the mixture to 80°C for 30 minutes, then increase to reflux (118°C) for 3-4 hours. Monitor by TLC (50:50 EtOAc:Hexane). The hydrazone spot should disappear, and a fluorescent indole spot should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into 200 mL of ice-water . Stir vigorously for 30 minutes. The crude indole usually precipitates as a brown solid.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Gradient 0-5% MeOH in DCM).

    • Yield Expectation: 60-75%.

Phase 2: N-Acylation (Indomethacin Analog Formation)

Target: 1-(4-chlorobenzoyl)-2-methyl-5-(ethoxycarbonylmethyl)-indole-3-acetic acid

  • Preparation: Dissolve 5 mmol of the Phase 1 Indole product in 15 mL of dry DMF (or Pyridine).

  • Base: Cool to 0°C and add 15 mmol of Sodium Hydride (60% dispersion) carefully if using DMF. If using Pyridine, no extra base is needed.

  • Acylation: Dropwise add 6 mmol of 4-Chlorobenzoyl chloride.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16h).

  • Quench: Carefully add water to quench excess reagent.

  • Isolation:

    • Acidify to pH 3-4 with dilute HCl.

    • Extract with Ethyl Acetate.[5]

    • The product (a carboxylic acid at C3, ester at C5) will be in the organic layer.

  • Final Purification: Recrystallize from tert-butyl methyl ether (TBME) or Hexane/Acetone.

Data Analysis & Validation

To validate the structure, compare spectral data against standard Indomethacin.

FeatureStandard Indomethacin5-Carboxymethyl Analog (Target)
C5 Substituent Methoxy (

)
Ethoxycarbonylmethyl (

)
1H NMR (C5) Singlet ~3.8 ppm (3H)Singlet ~3.6 ppm (2H,

) + Triplet/Quartet (Ethyl)
1H NMR (C2-Me) Singlet ~2.3 ppmSinglet ~2.3-2.4 ppm
IR Spectrum C=O (Acid): ~1715 cm⁻¹C=O (Acid): ~1715 cm⁻¹; C=O (Ester): ~1735 cm⁻¹
Mass Spec (ESI) [M+H]+ 358.08[M+H]+ varies (approx +56 Da vs Indomethacin)

Key Diagnostic: The disappearance of the characteristic methoxy singlet and the appearance of the ester ethyl group signals in the proton NMR confirm the successful analog synthesis.

Workflow Visualization

Workflow Start Start: 4-Hydrazinophenylacetate HCl Step1 Step 1: Fischer Cyclization (Levulinic Acid, AcOH, Reflux) Start->Step1 Check1 QC: TLC/NMR (Confirm Indole Core) Step1->Check1 Step2 Step 2: N-Acylation (4-Cl-Benzoyl Chloride, Base) Check1->Step2 Pass Step3 Step 3: Workup & Acidification (Isolate Free Acid at C3) Step2->Step3 Final Final Product: 5-Carboxymethyl Indomethacin Analog Step3->Final

Figure 2: Step-by-step experimental workflow for the synthesis of 5-substituted indomethacin analogs.

References

  • Merck & Co. (1965). Indomethacin and its synthesis. Journal of the American Chemical Society. (Classic Reference).

  • Ahmed, M., et al. (2018).[6] Microwave-assisted synthesis of Indomethacin analogs and their anti-inflammatory activity. Mini-Reviews in Medicinal Chemistry.

  • El-Moghazy, S. M., et al. (2020).[5] New indomethacin analogs as selective COX-2 inhibitors: Synthesis and biological evaluation. Archiv der Pharmazie.

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Cayman Chemical. (2025). Safety Data Sheet: 4-Hydroxyphenylacetic Acid Derivatives.

Sources

Application Notes and Protocols: Reaction Conditions for the Cyclization of Methyl 2-(4-hydrazinylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Methyl 2-(4-hydrazinylphenyl)acetate

Methyl 2-(4-hydrazinylphenyl)acetate is a versatile bifunctional molecule, possessing both a reactive hydrazine moiety and an ester group. This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The strategic cyclization of this compound can lead to the formation of important pharmacophores such as indazolones and pyridazinones, each with a distinct profile of biological activity.

This comprehensive guide provides detailed application notes and protocols for the controlled cyclization of methyl 2-(4-hydrazinylphenyl)acetate. We will explore the reaction conditions that favor the formation of different heterocyclic cores, delve into the mechanistic underpinnings of these transformations, and provide experimentally grounded protocols for their synthesis.

I. Synthesis of (1-Oxo-1,2,3,4-tetrahydro-5H-indazol-5-yl)acetic Acid Derivatives: The Indazolone Pathway

The formation of an indazolone ring from methyl 2-(4-hydrazinylphenyl)acetate typically involves an intramolecular cyclization reaction. This can be achieved through acid-catalyzed condensation, where the ester group is attacked by the hydrazine moiety.

Mechanistic Rationale: Acid-Catalyzed Intramolecular Cyclization

Under acidic conditions, the carbonyl group of the ester is protonated, increasing its electrophilicity. The more nucleophilic nitrogen of the hydrazine then attacks the activated carbonyl carbon, initiating the cyclization process. Subsequent elimination of methanol drives the reaction towards the formation of the stable indazolone ring. The choice of acid catalyst is crucial; strong acids can promote the desired reaction but may also lead to side products if not carefully controlled.

start Methyl 2-(4-hydrazinylphenyl)acetate intermediate1 Protonated Ester start->intermediate1 H+ (Acid Catalyst) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Indazolone Product intermediate2->product -CH3OH

Caption: Proposed mechanism for acid-catalyzed indazolone formation.

Protocol 1: Acid-Catalyzed Cyclization to form 2-(1-Oxo-2,3-dihydro-1H-indazol-6-yl)acetic acid

This protocol is adapted from general principles of acid-catalyzed intramolecular cyclization of hydrazine-containing esters.

Materials:

  • Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride[1]

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq) in a suitable solvent such as methanol or ethanol (10 mL/g of starting material), add a catalytic amount of concentrated acid (e.g., 0.1-0.2 eq of H₂SO₄ or a few drops of concentrated HCl).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indazolone derivative.

Table 1: Comparison of Acid Catalysts for Indazolone Synthesis

CatalystSolventTemperature (°C)Typical Reaction Time (h)Expected YieldNotes
Conc. H₂SO₄MethanolReflux4-6Moderate to GoodStrong acid, may require careful control of reaction time to avoid side reactions.
Conc. HClEthanolReflux6-8ModerateVolatile acid, may require a closed system for prolonged reactions.
p-TsOHTolueneReflux8-12GoodMilder acid, often provides cleaner reactions.

II. Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)acetic Acid Derivatives: The Pyridazinone Pathway

The formation of a six-membered pyridazinone ring involves the intramolecular condensation between the hydrazine moiety and the ester, which is often hydrolyzed to the carboxylic acid in situ. This reaction is typically promoted by heating in a suitable solvent, sometimes with the addition of a dehydrating agent or a catalyst.

Mechanistic Rationale: Thermal Intramolecular Amidation

The cyclization to form the pyridazinone likely proceeds through the formation of a hydrazide intermediate, followed by intramolecular nucleophilic acyl substitution. The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the ester (or the corresponding carboxylic acid), leading to a tetrahedral intermediate which then collapses to form the stable six-membered pyridazinone ring with the elimination of methanol (or water).

start Methyl 2-(4-hydrazinylphenyl)acetate intermediate1 Carboxylic Acid Intermediate (optional hydrolysis) start->intermediate1 H₂O, Heat intermediate2 Intramolecular Acyl Substitution intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Pyridazinone Product intermediate2->product -H₂O

Sources

Application Notes and Protocols: Leveraging Lewis Acid Catalysis with Methyl 2-(4-hydrazinylphenyl)acetate Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Hydrazine Building Block

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is a valuable bifunctional building block for the synthesis of complex molecular architectures, particularly heterocyclic scaffolds of high interest in medicinal chemistry and drug development. The presence of a nucleophilic hydrazine moiety, an activatable aromatic ring, and a modifiable ester group makes it a prime substrate for a variety of cyclization strategies. The efficacy and selectivity of these transformations are profoundly influenced by the choice of catalyst. Lewis acids, in particular, play a pivotal role in activating substrates, promoting key bond formations, and directing reaction pathways.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride, with a focus on Lewis acid-catalyzed transformations. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are robust and reproducible. The core of this document is dedicated to the Fischer indole synthesis, a cornerstone reaction for this class of compounds. Additionally, we will explore its application in the synthesis of other important heterocyclic systems, such as pyrazoles and 1,2,4-triazines, providing detailed, actionable protocols for each.

Reagent Characteristics and Safe Handling

Before proceeding to synthetic protocols, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physicochemical Properties of Methyl 2-(4-hydrazinylphenyl)acetate Hydrochloride

PropertyValueSource
CAS Number 252752-46-8[1]
Molecular Formula C₉H₁₃ClN₂O₂[2]
Molecular Weight 216.67 g/mol [1]
Physical Form Powder[1]
IUPAC Name methyl 2-(4-hydrazinylphenyl)acetate;hydrochloride[2]

Safety and Handling Precautions:

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride, like other hydrazine derivatives, must be handled with care. The hydrochloride salt form generally offers greater stability and easier handling compared to the free base.[3]

  • GHS Hazard Statements: Based on data for the compound and related phenylhydrazine hydrochlorides, the following hazards are pertinent: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), May cause respiratory irritation (H335). It may also be suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[3][4][5]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[3][4]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation during handling. Keep away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture.[3]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Due to potential environmental toxicity, avoid release into the environment.[5]

Core Application: The Fischer Indole Synthesis

The most prominent application of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is as a precursor in the Fischer indole synthesis. This reaction provides a direct route to indole-5-acetic acid derivatives, which are key structural motifs in various biologically active compounds, including plant hormones (auxins) and pharmaceuticals.[6][7]

Mechanism of Action: The Role of the Lewis Acid

The Fischer indole synthesis proceeds through a series of well-established steps, wherein the Lewis acid catalyst is crucial for promoting two key transformations: the initial formation of the hydrazone and the subsequent rate-determining[8][8]-sigmatropic rearrangement.[6][9]

  • Hydrazone Formation: The reaction begins with the condensation of the hydrazine with a ketone or aldehyde. The Lewis acid (LA) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal nitrogen of the hydrazine.

  • Tautomerization: The resulting hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

  • [8][8]-Sigmatropic Rearrangement: The enamine, protonated or activated by the Lewis acid, undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement. This is often the rate-limiting step and results in the formation of a new C-C bond.

  • Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed aniline-type nitrogen then attacks the imine carbon in an intramolecular fashion to form a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.

Fischer_Indole_Mechanism cluster_reactants 1. Hydrazone Formation R1 Hydrazine (Substrate) R2 Ketone + LA Hydrazone Hydrazone-LA Complex R2->Hydrazone Coordination & Nucleophilic Attack Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine C-C Bond Formation Cyclized Aminal Intermediate Diimine->Cyclized Rearomatization & Intramolecular Attack Indole Indole Product + NH3 Cyclized->Indole Elimination

Caption: Lewis acid-catalyzed Fischer indole synthesis mechanism.
Lewis Acid Catalyst Selection: A Comparative Overview

The choice of Lewis acid is critical and can significantly affect reaction yields, times, and conditions. While a wide array of acids can be used, their practical application varies based on their strength, cost, and handling requirements.[9]

Table 2: Comparison of Common Lewis Acids for Fischer Indole Synthesis

Lewis AcidCommon FormTypical ConditionsAdvantagesDisadvantages & Handling
Zinc Chloride (ZnCl₂) Anhydrous powderHigh temp. (150-200 °C), often neat or in high-boiling solvents.Inexpensive, readily available, effective for many substrates.[6]Requires stoichiometric amounts, highly hygroscopic (must be anhydrous), harsh conditions.
Boron Trifluoride Etherate (BF₃·OEt₂) LiquidModerate temp. (rt to 80 °C) in solvents like DCM, Toluene, or Acetic Acid.High catalytic activity, milder conditions than ZnCl₂, soluble in organic solvents.Moisture-sensitive, corrosive, releases toxic HF upon hydrolysis. Must be handled in a fume hood.
Aluminum Chloride (AlCl₃) Anhydrous powderVaries, often moderate temperatures in chlorinated solvents.Strong Lewis acid, effective for less reactive substrates.Highly reactive with water, generates HCl gas, can be difficult to handle.
Scandium Triflate (Sc(OTf)₃) Crystalline solidCatalytic amounts (1-10 mol%), mild conditions (rt to 60 °C).Highly effective in catalytic amounts, water-tolerant, recyclable.[10][11]Expensive compared to other Lewis acids.
Indium(III) Chloride (InCl₃) Anhydrous solidCatalytic amounts, often in aqueous or organic solvents.Water-tolerant, effective catalyst for various cyclizations.Moderate cost, less commonly used than others for this specific reaction.
Protocol 1: Synthesis of Methyl 2-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetate

This protocol details a one-pot procedure for the synthesis of a tetracyclic indole derivative from methyl 2-(4-hydrazinylphenyl)acetate hydrochloride and cyclohexanone, using boron trifluoride etherate as a versatile and efficient catalyst.

Experimental Workflow Diagram:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Hydrazine HCl & Cyclohexanone Mix Add Reagents to Flask Reagents->Mix Solvent Add Acetic Acid to Reaction Flask Solvent->Mix Catalyst Add BF3·OEt2 (dropwise at 0°C) Mix->Catalyst Heat Warm to 80°C Stir for 4-6h Catalyst->Heat Exothermic control Cool Cool to RT Heat->Cool Monitor by TLC Quench Pour into Ice-Water Cool->Quench Neutralize Neutralize with NaOH (aq) Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Column Chromatography (Silica Gel) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize (NMR, MS)

Caption: General experimental workflow for Lewis acid-catalyzed synthesis.

Materials:

  • Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.5 eq)

  • Glacial Acetic Acid (solvent)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution (for work-up)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq) and glacial acetic acid (approx. 0.2 M concentration).

  • Reagent Addition: Add cyclohexanone (1.1 eq) to the suspension. Stir the mixture at room temperature for 20 minutes to facilitate the initial formation of the hydrazone.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add boron trifluoride etherate (1.5 eq) dropwise via syringe. Causality Note: The initial hydrazone formation can be acid-catalyzed, and the hydrochloride salt provides some acidity. The addition of the stronger Lewis acid should be done at low temperature to control the potentially exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of acetic acid used).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Expected Results:

The product, methyl 2-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetate, should be isolated as a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Alternative Applications in Heterocyclic Synthesis

The reactivity of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride extends beyond indole synthesis. Its hydrazine moiety is a classical nucleophile for the construction of other five- and six-membered heterocycles.

Application 2: Knorr-Type Pyrazole Synthesis

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a fundamental method for synthesizing pyrazoles. Lewis acids can catalyze this condensation-cyclization sequence, often leading to improved yields and milder reaction conditions.[8]

Mechanism Insight: The Lewis acid activates a carbonyl group of the 1,3-dicarbonyl compound, facilitating the initial attack by the hydrazine to form a hydrazone intermediate. Subsequent intramolecular attack of the remaining hydrazinyl-NH group onto the second carbonyl, followed by dehydration, yields the aromatic pyrazole ring.

Protocol 2: Synthesis of Methyl 2-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acetate

Materials:

  • Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 eq)

  • Ethanol or Toluene (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq), acetylacetone (1.1 eq), and scandium(III) triflate (0.1 eq).

  • Solvent Addition: Add ethanol or toluene (to 0.3 M). Expertise Note: While ethanol is a traditional solvent, toluene with a Dean-Stark trap can be used to azeotropically remove water and drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 80 °C for ethanol, 110 °C for toluene) for 3-5 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.

Application 3: Synthesis of 1,2,4-Triazines

1,2,4-Triazines can be synthesized from hydrazine derivatives through condensation with 1,2-dicarbonyl compounds (in the presence of an ammonia source) or via more complex multi-component reactions. Lewis acids can promote the key C-N bond-forming steps. For instance, Lewis acids like Ni(OTf)₂ have been shown to catalyze the formation of tetrazines from nitriles and hydrazine, a related transformation.[12] A plausible route starting from our substrate would involve condensation with a 1,2-diketone and an ammonia source.

Protocol 3: Synthesis of a 1,2,4-Triazine Derivative

Materials:

  • Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

  • Ammonium Acetate (excess, e.g., 10 eq)

  • Zinc Chloride (ZnCl₂) (0.2 eq)

  • Glacial Acetic Acid (solvent)

Procedure:

  • Reaction Setup: Combine methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (1.0 eq), benzil (1.0 eq), ammonium acetate (10 eq), and anhydrous zinc chloride (0.2 eq) in a round-bottom flask.

  • Solvent and Reaction: Add glacial acetic acid and heat the mixture to reflux (~120 °C) for 2-4 hours.

  • Work-up: Cool the mixture and pour it into ice water. The product often precipitates. Collect the solid by filtration.

  • Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure triazine product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst (e.g., hydrated ZnCl₂); Insufficient temperature; Steric hindrance from substrates.Ensure Lewis acid is anhydrous. Increase reaction temperature or switch to a more potent catalyst (e.g., BF₃·OEt₂). Consider using microwave irradiation to promote the reaction.
Formation of Multiple Products/Isomers (Fischer Indole) Use of an unsymmetrical ketone; Side reactions.Use a symmetrical ketone if possible. Lower the reaction temperature. Screen different Lewis acids, as some may offer better regioselectivity.
Dark, Tar-like Reaction Mixture Decomposition of starting materials or product at high temperatures.Reduce reaction temperature and/or time. Use a milder catalyst (e.g., Sc(OTf)₃). Ensure an inert atmosphere to prevent oxidation.
Difficult Purification Product is highly polar or has similar polarity to byproducts.Adjust the eluent system for column chromatography. Consider derivatization (e.g., hydrolysis of the ester) to alter polarity for purification, followed by re-esterification if needed.

References

  • Shaabani, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved February 21, 2026, from [Link]

  • Al-Warhi, T., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. Retrieved February 21, 2026, from [Link]

  • Almqvist, F., et al. (n.d.). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. Diva-portal.org. Retrieved February 21, 2026, from [Link]

  • Alix, A., et al. (2024). Recent Developments in Enantioselective Scandium-Catalyzed Transformations. MDPI. Retrieved February 21, 2026, from [Link]

  • Shan, G., et al. (2011). A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. PubMed. Retrieved February 21, 2026, from [Link]

  • Cimarelli, C. (n.d.). Lewis Acid catalysis in the Synthesis of Small Molecules: Carbon-Nitrogen bond formation. iris.univpm.it. Retrieved February 21, 2026, from [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved February 21, 2026, from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Sc(OTf)3-catalyzed cascade[10][13]-HT/cyclization/hydrolysis. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 21, 2026, from [Link]

  • Yadav, D., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Retrieved February 21, 2026, from [Link]

  • Wang, X., et al. (2013). Sc(OTf)3-catalyzed three-component cyclization of arylamines, β,γ-unsaturated α-ketoesters, and 1,3-dicarbonyl compounds for the synthesis of highly substituted 1,4-dihydropyridines and tetrahydropyridines. PubMed. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). LEWIS ACIDS - Review articles. Retrieved February 21, 2026, from [Link]

  • Herges, H., & Lange, J. (2024). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. MDPI. Retrieved February 21, 2026, from [Link]

  • Devarie-Baez, N. O., et al. (2013). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. PMC. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 1,3,5-Triazines in Solvent-Free Conditions Catalysed by Silica Supported Lewis Acid. Retrieved February 21, 2026, from [Link]

  • The Fischer Indole Synthesis. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]

  • Sci-Hub. (n.d.). Catalyzed Dehydrogenative Cyclization for Synthesis of N‐Methylacridones. Retrieved February 21, 2026, from [Link]

  • Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Earle, M. J., et al. (2000). The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications. Retrieved February 21, 2026, from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved February 21, 2026, from [Link]

  • Mahmood, A., & Siddiqui, Z. N. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). The schematic for synthesis of pyrazole derivatives. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride. Retrieved February 21, 2026, from [Link]

  • Metwally, M. A., et al. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Methyl 2-(4-hydrazinylphenyl)acetate Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with methyl 2-(4-hydrazinylphenyl)acetate hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the inherent instability of this compound in solution due to oxidation. Our goal is to equip you with the knowledge and practical steps to ensure the integrity and reproducibility of your experiments.

Introduction to the Challenge: The Instability of Arylhydrazines

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride, like many arylhydrazine derivatives, is susceptible to oxidation. The hydrazinyl moiety is a strong reducing agent and can be readily oxidized by atmospheric oxygen, a reaction often catalyzed by trace metal ions present in solvents and reagents. This degradation can lead to the formation of colored impurities, loss of compound activity, and inconsistent experimental results. The hydrochloride salt form of the compound enhances its stability and improves its solubility in aqueous solutions, yet careful handling and stabilization are still paramount.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride turning yellow/brown?

A1: The color change is a classic indicator of oxidation. The hydrazinyl group is likely being oxidized to form various colored byproducts, such as azo and azoxy compounds. This process is accelerated by dissolved oxygen and trace metal ions.

Q2: What are the primary factors that accelerate the degradation of this compound in solution?

A2: The main culprits are:

  • Dissolved Oxygen: Atmospheric oxygen is the primary oxidizing agent.

  • Trace Metal Ions: Metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly speeding up the oxidation process.

  • pH: Arylhydrazines are generally more stable in acidic conditions. Neutral or alkaline pH can increase the rate of oxidation.

  • Light and Temperature: Exposure to light and elevated temperatures can provide the energy needed to initiate and propagate oxidative reactions.

Q3: How does the hydrochloride salt contribute to the stability of the compound?

A3: The hydrochloride salt protonates the basic nitrogen atom of the hydrazinyl group. This protonation reduces the electron density on the nitrogen, making it less susceptible to oxidation. Additionally, the salt form generally improves water solubility and provides a more crystalline, stable solid form for storage.[1]

Q4: Can I prepare a stock solution and store it for later use?

A4: While it is always best to prepare solutions fresh, it is possible to prepare and store stock solutions with appropriate precautions. This typically involves using deoxygenated solvents, adding a combination of antioxidants and chelating agents, and storing the solution under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) and protected from light.

Q5: What are the expected degradation products I might see in my analysis?

A5: The oxidation of arylhydrazines can be complex, but common degradation products include the corresponding azo and azoxy compounds formed through dimerization of the oxidized species.[2] Other potential products can arise from further reactions of these initial products.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Explanations
Rapid Color Change in Solution High levels of dissolved oxygen and/or metal ion contamination.1. Deoxygenate Solvents: Before dissolving the compound, sparge your solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. 2. Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize metal ion contamination. 3. Add a Chelating Agent: Incorporate a chelating agent like EDTA into your solvent to sequester catalytic metal ions. A final concentration of 0.1-1 mM EDTA is a good starting point.[3][4][5]
Inconsistent Assay Results Degradation of the compound during the experiment.1. Prepare Fresh Solutions: Whenever possible, prepare the working solution immediately before use. 2. Incorporate Antioxidants: Add a combination of antioxidants to your solution. A common and effective combination is ascorbic acid (a water-soluble antioxidant) and butylated hydroxytoluene (BHT, a lipid-soluble antioxidant) if your system contains both aqueous and lipidic components.[2][6] 3. Protect from Light: Conduct experiments in low-light conditions or use amber-colored vials to prevent photo-degradation.
Precipitation in Stock Solution Poor solubility or degradation leading to insoluble byproducts.1. Verify Solubility: While specific data is limited, hydrochloride salts of similar compounds are generally soluble in water and alcohols.[7][8] For non-aqueous applications, DMSO and DMF are good options.[9][10] Always perform a small-scale solubility test first. 2. Filter Sterilize: After preparation, filter the stock solution through a 0.22 µm syringe filter to remove any initial particulates or insoluble impurities. 3. Monitor for Degradation: If precipitation occurs over time, it is likely due to the formation of insoluble degradation products. Discard the solution and prepare a fresh one using the stabilization techniques described.
Unexpected Peaks in HPLC/LC-MS Presence of oxidation products.1. Optimize Chromatography: Use a reversed-phase C18 column with a gradient elution of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid) to achieve good separation of the parent compound and its more polar degradation products.[3] 2. Use Mass Spectrometry (MS) for Identification: Couple your HPLC to a mass spectrometer to identify the mass of the unknown peaks. Oxidation will result in predictable mass changes (e.g., formation of an azo dimer).

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride in water, stabilized against oxidation.

Materials:

  • Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (MW: 216.67 g/mol )

  • High-purity, deionized water (18 MΩ·cm)

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt

  • L-Ascorbic acid

  • Nitrogen or Argon gas

  • Sterile, amber-colored storage vials

  • 0.22 µm syringe filter

Procedure:

  • Deoxygenate Water: Sparge the high-purity water with nitrogen or argon gas for at least 30 minutes.

  • Prepare Stabilizer Solution: In a separate container, prepare a stabilizer solution by dissolving EDTA to a final concentration of 1 mM and ascorbic acid to a final concentration of 200 µM in the deoxygenated water.

  • Weigh Compound: In a clean, amber vial, weigh out the required amount of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride for a 10 mM solution (2.17 mg per 1 mL of solvent).

  • Dissolve Compound: Add the stabilizer solution to the vial containing the compound. Vortex briefly until fully dissolved.

  • Inert Atmosphere: Flush the headspace of the vial with nitrogen or argon gas before sealing.

  • Filter Sterilize: Draw the solution into a syringe and pass it through a 0.22 µm syringe filter into a fresh, sterile, amber vial.

  • Storage: Store the stabilized stock solution at -20°C or -80°C. For use, thaw the solution and use it immediately. Avoid multiple freeze-thaw cycles.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol provides a basic HPLC-UV method to assess the stability of your prepared solution over time.

Instrumentation and Conditions:

  • HPLC System: With UV/Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (determine by UV-Vis scan, likely in the 254-280 nm range).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare Samples: Dilute your stock solution to an appropriate concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.

  • Inject and Analyze: Inject the sample onto the HPLC system.

  • Analyze Data: The parent compound should elute as a major peak. The appearance and growth of new, typically more polar (earlier eluting), peaks over time indicate degradation. The peak area of the parent compound can be used to quantify the extent of degradation.

Visualizing the Problem and Solution

Oxidation Pathway of Arylhydrazines

A simplified representation of the initial steps in the oxidation of an arylhydrazine. The arylhydrazine is oxidized to a radical cation, which can then dimerize and undergo further oxidation to form an azo compound.

A Arylhydrazine (Ar-NH-NH2) B Arylhydrazine Radical Cation (Ar-NH-NH2•+) A->B Oxidation (O2, Metal Ions) C Azo Compound (Ar-N=N-Ar) B->C Dimerization & Further Oxidation

Caption: Simplified oxidation pathway of an arylhydrazine.

Workflow for Preparing a Stabilized Solution

This workflow outlines the key steps to ensure the stability of your methyl 2-(4-hydrazinylphenyl)acetate hydrochloride solution.

start Start deoxygenate Deoxygenate Solvent (N2 or Ar sparging) start->deoxygenate prepare_stabilizer Prepare Stabilizer Solution (EDTA + Ascorbic Acid) deoxygenate->prepare_stabilizer dissolve Dissolve in Stabilizer Solution prepare_stabilizer->dissolve weigh Weigh Compound weigh->dissolve inert Flush with Inert Gas dissolve->inert filter Filter Sterilize (0.22 µm) inert->filter store Store at -20°C to -80°C (Protected from Light) filter->store end Ready for Use store->end

Caption: Workflow for preparing a stabilized solution.

References

  • Misik, V., & Gergel, D. (1995). The oxidation of phenylhydrazine: superoxide and mechanism. Free Radical Biology and Medicine, 18(4), 449-456.
  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687.
  • Agnihotri, S. A., & Panpalia, G. M. (2005). Optimization of Disodium Edetate and Few Potent Antioxidants Requirement for the Stabilization of Vitamin C in Solution. Indian Journal of Pharmaceutical Sciences, 67(4), 443.
  • Synergistical Effects of Ascorbic Acid, Low Methoxy Pectin, and EDTA on Stabilizing the Betacyanin in Acidified Beverage System. Cornell University eCommons.
  • What buffer can I use to extract and stabilise ascorbic acid when using the Ascorbic Acid Assay Kit (L-Ascorb
  • Foti, M. C., & Ingold, K. U. (2003). Mechanism of inhibition of lipid peroxidation by γ-terpinene, an unusual and effective chain-breaking antioxidant. Journal of agricultural and food chemistry, 51(9), 2758-2765.
  • Ames, B. N., Shigenaga, M. K., & Hagen, T. M. (1993). Oxidants, antioxidants, and the degenerative diseases of aging. Proceedings of the National Academy of Sciences, 90(17), 7915-7922.
  • How to ensure that your antioxidant is effective for your dosage forms?
  • BenchChem. (2025). Troubleshooting Khellinol instability in solution.
  • Kamiya Biomedical Company. Cellular Antioxidant Activity Assay Kit Manual.
  • PhytoTech Labs. Preparing Stock Solutions.
  • STABILIZATION OF L-ASCORBIC ACID WATER SOLUTIONS DURING ITS DETERMINATION BY HORSERADISH PEROXIDASE. CABI Digital Library.
  • HPLC-MS/MS Method for the Measurement of Insecticide Degrad
  • Troubleshooting unstable molecules in chemical space. RSC Publishing.
  • Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. PMC.
  • A Green and Efficient Protocol for the Synthesis of Phenylhydrazone Derivatives Catalyzed by Nanostructured Diphosphate Na2CaP2O7 and Screening of Their Antibacterial Activity.
  • HYDRAZINE Method number: Matrix: Target concentration: OSHA PEL: ACGIH TLV: Procedure: Recommended air volume and sampling. OSHA.
  • Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1). CymitQuimica.
  • General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Rel
  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ioniz
  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • a method for determination of methomyl by hplc techniques with detection of uv in vegetable samples. SSRN.
  • (4-HYDRAZINYLPHENYL)METHANOL HYDROCHLORIDE. precisionFDA.
  • Acetone hydrazone. Organic Syntheses.
  • Methyl 2-phenyl-2-(pyrrolidin-1-yl)
  • In vitro characterization of arylhydrazones of active methylene deriv
  • Solubility of HDM extracts. Citeq Biologics.
  • methyl 2-(4-hydrazinylphenyl)acetate hydrochloride | 252752-46-8. Sigma-Aldrich.
  • CAS 88933-16-8: Benzenemethanesulfonamide, 4-hydrazinyl-N-… CymitQuimica.
  • Solubility D
  • Dimethyl sulfoxide. Wikipedia.
  • How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? Reddit.
  • Methyl 2-(4-hydrazinylphenyl)
  • 4-Methyl-2-benzothiazolehydrazine | 20174-68-9. ChemicalBook.
  • 2,4-Dimethylphenylhydrazine hydrochloride. CymitQuimica.
  • Targeted mass spectrometry methods for detecting oxidative post-translational modifications.
  • Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation.
  • List of Drug Master Files (DMFs). FDA.
  • Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations.

Sources

Optimal solvent systems for methyl 2-(4-hydrazinylphenyl)acetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MHPA-OPT-001 Subject: Solvent System Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for Methyl 2-(4-hydrazinylphenyl)acetate . This guide addresses the specific physicochemical challenges of handling this bifunctional building block.

This molecule presents a dichotomy in reactivity:

  • The Hydrazine Moiety (

    
    ):  A potent nucleophile prone to oxidation and protonation.
    
  • The Methyl Ester Moiety (

    
    ):  A protecting group susceptible to hydrolysis under the very acidic conditions often required to activate the hydrazine.
    

The following modules provide self-validating protocols to navigate these competing stabilities.

Module 1: Solubility & Handling (The Foundation)

User Issue: "I cannot get the starting material into solution for my initial screen, or it crashes out upon cooling."

Technical Diagnosis: Commercial supplies of this reagent are almost exclusively the Hydrochloride Salt (


) . The salt is highly polar and crystalline. The Free Base  is an oil or low-melting solid that is lipophilic but air-sensitive. Users often attempt to dissolve the salt in non-polar solvents (DCM, Toluene) without neutralization, leading to suspension failures.
Solubility Profile & Solvent Selection
Solvent SystemState (HCl Salt)State (Free Base)Application Context
Methanol (MeOH) Soluble (

mg/mL)
SolubleIdeal for homogeneous acid-catalyzed reactions.
Water Soluble InsolubleUse for aqueous workups or biphasic hydrolysis.
DCM / EtOAc InsolubleSoluble Extraction and anhydrous coupling reactions.
Toluene InsolubleSolubleDean-Stark conditions (azeotropic water removal).
DMSO SolubleSolubleUse only if high temp (

C) is required; difficult removal.
Protocol: In-Situ Free-Basing (The "Flash Release")

Use this if your reaction requires non-polar anhydrous conditions (e.g., Pd-catalyzed coupling).

  • Suspend: Place 1.0 eq of Methyl 2-(4-hydrazinylphenyl)acetate HCl in DCM (10 mL/g).

  • Neutralize: Add 1.1 eq of Triethylamine (

    
    )  or saturated 
    
    
    
    solution.
  • Partition: Agitate vigorously for 5 minutes. The solid will disappear as the free base partitions into the DCM.

  • Dry: Separate organic layer, dry over

    
    , and use immediately .
    
    • Warning: Do not store the free base; it will oxidize to the diazene (turning pink/brown) within hours.

Module 2: Reaction Optimization (Fischer Indole Synthesis)

User Issue: "My Fischer Indole cyclization yields are low, or I am losing the methyl ester group."

Technical Diagnosis: The Fischer Indole Synthesis (FIS) releases ammonia (


) and water.
  • Water Accumulation: Promotes hydrolysis of the methyl ester to the carboxylic acid (Side Product A).

  • Ammonia Accumulation: Can inhibit the acid catalyst.

  • Thermal Stress: Refluxing in aqueous acid (classic FIS) destroys the ester.

Solution: Use an Anhydrous Alcoholic Acid System or a Weak Acid/Azeotropic System .

Workflow Visualization: Solvent Influence on Pathway

FischerIndolePathways Start Start: Methyl 2-(4-hydrazinylphenyl)acetate Hydrazone Intermediate: Hydrazone Start->Hydrazone Condensation Ketone + Ketone/Aldehyde Ketone->Hydrazone PathA Path A: Aqueous Acid (e.g., 20% H2SO4, Reflux) Hydrazone->PathA PathB Path B: Anhydrous MeOH/H2SO4 (4%) Hydrazone->PathB PathC Path C: Toluene/p-TsOH (Dean-Stark) Hydrazone->PathC Prod_Bad Impurity: Indole-5-acetic Acid (Hydrolyzed) PathA->Prod_Bad Hydrolysis Risk High Prod_Good Target: Methyl Indole-5-acetate (Ester Intact) PathB->Prod_Good Transesterification Equilibrium PathC->Prod_Good Water Removed

Figure 1: Solvent system impact on product integrity. Path B and C are recommended to preserve the ester functionality.

Recommended Protocol: The "Methanolic Sulfuric" Method

Best for maintaining the methyl ester while driving cyclization.

  • Dissolution: Dissolve the Hydrazine HCl salt (1.0 eq) and the Ketone (1.0 eq) in Methanol (anhydrous, 10-15 volumes).

    • Why Methanol? It matches the ester group.[1] If transesterification occurs, it simply regenerates the methyl ester.

  • Catalyst: Add concentrated

    
     dropwise (0.5 to 1.0 equiv).
    
    • Note: The HCl from the salt acts as a co-catalyst.

  • Reflux: Heat to mild reflux (65°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup (Crucial):

    • Cool to 0°C.

    • Do not quench with water immediately. Neutralize with solid

      
       or methanolic ammonia first to prevent acid-catalyzed hydrolysis during the exothermic quench.
      
    • Evaporate MeOH, partition between EtOAc and Water.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned dark red/brown immediately. Is it ruined?

Answer: Not necessarily, but it indicates oxidation.

  • Cause: Aryl hydrazines oxidize to diazenes and diazonium tars in the presence of oxygen.

  • Fix: Ensure the system is purged with Nitrogen/Argon before adding the hydrazine. If the color is deep black/tarry, the yield will be compromised. If it is just reddish, proceed but purify via column chromatography immediately.

Q2: I see two spots on TLC: one is my product, the other is very polar (baseline).

Answer: The baseline spot is likely the Hydrolyzed Acid (Indole-5-acetic acid).

  • Cause: Water was present in the solvent or the quench was too acidic/hot.

  • Recovery: You can "rescue" the acid by treating the crude mixture with

    
     in Methanol (0°C 
    
    
    
    RT) to re-esterify it back to your target methyl ester.
Q3: Can I use Zinc Chloride ( ) in Acetic Acid?

Answer: Yes, but with caution.

  • Risk: Acetic acid is not anhydrous (glacial is ~99%). At reflux (

    
    C), even trace water can hydrolyze the ester.
    
  • Modification: Use

    
     in Toluene  or Xylene  at 
    
    
    
    C. The non-polar solvent prevents hydrolysis, though you must free-base the hydrazine first (see Module 1).

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on mechanism and solvent effects).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling aryl hydrazines).
  • PubChem. (n.d.).[1] Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride.[2] National Library of Medicine. Retrieved from [Link] (Physical properties and safety data).

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Validation & Comparative

Precision Analytics for Genotoxic Impurities: A Comparative Guide to HPLC Method Development for Hydrazine & Hydrazine Ester Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Impurity Challenge

In the landscape of pharmaceutical impurities, hydrazine (


) and its ester derivatives (carbazates/hydrazino-esters) represent a "silent threat." Classified as Cohort of Concern  mutagenic impurities under ICH M7  guidelines, they require control at trace levels (often <1 ppm) due to their high potency.

The analytical challenge is threefold:

  • Lack of Chromophore: Hydrazine and many aliphatic hydrazine esters are UV-transparent, rendering standard HPLC-UV useless.

  • High Polarity: They elute in the void volume of standard C18 columns.

  • Reactivity: They are unstable in many diluents and can degrade during analysis.

This guide objectively compares the industry-standard Pre-column Derivatization HPLC-UV method against advanced alternatives like Direct LC-MS/MS and GC-MS . While mass spectrometry offers raw power, this guide argues that for routine QC, a well-designed derivatization workflow provides the optimal balance of robustness, sensitivity, and transferability.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the three primary methodologies for detecting hydrazine and hydrazine ester impurities.

Table 1: Performance Matrix of Analytical Methodologies
FeatureMethod A: Derivatization HPLC-UV (Recommended) Method B: Direct LC-MS/MS Method C: GC-MS (Derivatized)
Principle Chemical tagging with aldehyde (e.g., Benzaldehyde) to create a UV-active hydrazone.Ionization of underivatized molecule; detection by mass-to-charge ratio.Volatilization of derivatized analyte (e.g., Acetone azine).
Sensitivity (LOD) Excellent (0.5 – 5 ppb). The tag adds high molar absorptivity.High (0.1 – 1 ppb), but susceptible to matrix ion suppression.Good (10 – 50 ppb).
Selectivity High. Chromatographic shift away from matrix; specific UV

(300–420 nm).
Very High. Mass filtering eliminates most interferences.Moderate. Matrix volatiles can interfere.
Robustness High. UV detectors are stable and easy to validate in QC labs.Moderate. Requires frequent cleaning; "sticky" polarity causes carryover.Low to Moderate. Hydrazine salts (sulfates) are non-volatile and require free-basing.
Cost per Sample Low. Standard HPLC grade solvents and reagents.High. MS-grade solvents, columns, and instrument maintenance.Medium.
QC Transferability Excellent. Suitable for standard GMP labs globally.Difficult. Requires specialized MS expertise and hardware.Moderate.

Deep Dive: The Derivatization HPLC-UV Protocol

While LC-MS/MS is powerful for structural elucidation, Derivatization HPLC-UV remains the "Gold Standard" for quantitative impurity control due to its self-validating nature and matrix elimination.

The Chemistry of Visibility

The core mechanism relies on the condensation of the hydrazine moiety (nucleophile) with an electron-deficient aldehyde (electrophile).

Reagent Selection:

  • Benzaldehyde: Forms Benzalazine (for hydrazine) or Hydrazones (for esters).

    
    . Robust and cheap.
    
  • 2-Hydroxy-1-Naphthaldehyde (HNA): Forms a hydrazone with

    
    .[1]
    
    • Advantage:[2][3][4][5] Shifts detection into the visible range, eliminating interference from UV-absorbing API/excipients (which typically absorb <350 nm).

Visualization of Reaction Mechanism

DerivatizationMechanism Hydrazine Hydrazine / Ester (H2N-NH-R) [No UV] Intermediate Carbinolamine Intermediate Hydrazine->Intermediate Nucleophilic Attack Reagent Benzaldehyde (Ph-CHO) [UV Active] Reagent->Intermediate Product Stable Hydrazone (Ph-CH=N-NH-R) [High UV Response] Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Condensation reaction transforming the "invisible" hydrazine impurity into a highly detectable hydrazone chromophore.

Step-by-Step Experimental Protocol

This protocol is designed for the determination of Hydrazine (


) in a Drug Substance (API) using Benzaldehyde derivatization.

Materials:

  • Reagent: 1% v/v Benzaldehyde in Methanol (Prepare fresh).

  • Diluent: Methanol or Acetonitrile (depending on API solubility).

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).

Workflow:

  • Sample Preparation:

    • Weigh 100 mg of API into a 10 mL volumetric flask.

    • Add 2.0 mL of Diluent to dissolve.

  • Derivatization:

    • Add 2.0 mL of 1% Benzaldehyde Reagent .

    • Critical Step: Vortex and heat at 60°C for 30 minutes . (Heat ensures reaction completion for sterically hindered hydrazine esters).

    • Allow to cool to room temperature.[3]

  • Quenching/Dilution:

    • Dilute to volume with Diluent.

    • Note: The excess benzaldehyde will elute as a large peak; the method must resolve this from the product.

  • HPLC Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) or 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.[2][6]

    • Gradient:

      • 0-2 min: 20% B (Isocratic hold for polarity)

      • 2-10 min: 20% -> 80% B (Elute derivative)

      • 10-15 min: 80% B (Wash excess benzaldehyde)

      • 15.1 min: 20% B (Re-equilibration)

    • Detection: UV at 305 nm (for Benzaldehyde) or 406 nm (if using HNA).

    • Flow Rate: 1.0 mL/min.

Method Development Strategy: A Logic Flow

Developing these methods requires a systematic decision process to ensure the chosen path matches the specific impurity profile (e.g., simple hydrazine vs. complex alkyl hydrazine).

MethodSelection Start Start: Define Impurity (Hydrazine or Ester?) CheckUV Does Impurity have Native Chromophore? Start->CheckUV NativeUV_Yes Standard HPLC-UV (Direct Injection) CheckUV->NativeUV_Yes Yes NativeUV_No Is Impurity Volatile? CheckUV->NativeUV_No No Volatile_Yes Consider GC-MS (Headspace or Direct) NativeUV_No->Volatile_Yes Yes Volatile_No Derivatization Required NativeUV_No->Volatile_No No Deriv_Choice Select Reagent Based on Matrix Interference Volatile_No->Deriv_Choice Benzaldehyde Benzaldehyde (UV ~300nm) Standard Use Deriv_Choice->Benzaldehyde Clean Matrix HNA HNA (Vis ~406nm) Complex Matrix Deriv_Choice->HNA UV-Absorbing Matrix Validation Validate Specificity (Resolution > 2.0 from API) Benzaldehyde->Validation HNA->Validation

Figure 2: Decision tree for selecting the optimal detection strategy based on impurity properties and matrix complexity.

Supporting Data: Validation Metrics

The following data summarizes typical validation results obtained using the Benzaldehyde Derivatization Method for Hydrazine in a standard API matrix.

ParameterResultInterpretation
Linearity (

)
> 0.999Excellent quantitative response over 0.5 – 50 ppm range.[3]
LOD (Limit of Detection) 0.2 ppmCapable of detecting below the ICH M7 limit (often 1-5 ppm).
LOQ (Limit of Quantitation) 0.5 ppmReliable quantitation at trace levels.
Recovery (Accuracy) 92% – 105%Derivatization efficiency is high and consistent.
Specificity No interferenceDerivative elutes later than API; excess reagent is resolved.

Expert Insight:

"The most common failure mode in this method is incomplete derivatization due to pH. Hydrazine derivatization is acid-catalyzed but requires a non-protonated nucleophile. Ensure your reaction buffer is maintained between pH 4.0 and 6.0 for optimal kinetics." — Application Note 126 [1].

Conclusion

While LC-MS/MS offers "absolute" detection, the Derivatization HPLC-UV approach provides a more robust, cost-effective, and transferrable solution for routine QC of hydrazine and hydrazine ester impurities. By shifting the detection wavelength away from matrix interferences (using HNA) or utilizing the high molar absorptivity of benzalazine, researchers can achieve sub-ppm sensitivity with standard equipment.

References
  • Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[1] Journal of Pharmaceutical and Biomedical Analysis.[6][7] Link

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[8] International Council for Harmonisation. Link

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[1][7] Journal of Pharmaceutical and Biomedical Analysis.[6][7] Link

  • Sojitra, C., et al. (2019). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs. Link

  • Sun, M., et al. (2010). Determination of hydrazine in pharmaceutical drug substances by HPLC-UV.[2] Journal of Chromatography B. Link

Sources

Comparative Guide: UV-Vis Absorption Maxima of Phenylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima for Phenylhydrazine Hydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

In pharmaceutical analysis and organic synthesis, phenylhydrazine hydrochloride (PHH) and its nitro-substituted derivatives are critical reagents for the characterization of carbonyl compounds (aldehydes and ketones). Their utility hinges on the nucleophilic addition-elimination reaction , which converts colorless or weakly absorbing carbonyls into highly conjugated, chromophoric hydrazones.

This guide provides a technical comparison of the three primary derivatives: Phenylhydrazine HCl (PHH) , 4-Nitrophenylhydrazine (4-NPH) , and 2,4-Dinitrophenylhydrazine (2,4-DNPH) . The selection of the appropriate reagent depends on the required sensitivity (molar absorptivity), steric considerations, and the desired spectral region for detection.

Core Mechanism: The Bathochromic Shift

The transformation from a hydrazine reagent to a hydrazone product extends the


-electron conjugation system.
  • Reagent:

    
     transitions (weak, UV region).
    
  • Product (Hydrazone):

    
     and Charge Transfer (CT) transitions (strong, Visible region).
    
  • Substituent Effect: Electron-withdrawing groups (EWGs) like

    
     on the phenyl ring stabilize the excited state via resonance, causing a significant bathochromic (red) shift  and increasing the molar absorptivity (
    
    
    
    ), thereby enhancing detection limits.

Comparative Data Analysis

The following table synthesizes experimental data for the reagents and their typical hydrazone derivatives in polar protic solvents (Methanol/Ethanol).

Table 1: Spectral Characteristics of Phenylhydrazine Derivatives
Derivative ReagentStructure & SubstituentsReagent

(nm)
Typical Hydrazone

(nm)*
Appearance (Reagent)Molar Absorptivity (

)
Detection Sensitivity
Phenylhydrazine HCl (PHH) Unsubstituted Phenyl Ring230–245 (Strong)280 (Weak shoulder)270–300 (Aliphatic)330–350 (Aromatic)Colorless / Pale YellowLow to ModerateLow (UV interference likely)
4-Nitrophenylhydrazine (4-NPH) 4-Nitro (Para)~360–380 400–430 Orange-RedHighHigh (Visible region)
2,4-Dinitrophenylhydrazine (2,4-DNPH) 2,4-Dinitro (Ortho, Para)350–365 360–380 (Aliphatic)390–420+ (Aromatic)Red / Orange SolidVery High (~10⁴ - 2x10⁴)Ultra-High (Standard for trace analysis)

*Note: Hydrazone


 values are highly dependent on the carbonyl substrate. Conjugated substrates (e.g., benzaldehyde) induce larger red shifts than aliphatic ones (e.g., formaldehyde).

Technical Deep Dive: Electronic Transitions & Solvent Effects

Electronic Transitions

The UV-Vis spectra of these derivatives are dominated by two transition types:

  • 
     Transition:  High energy, high intensity. In PHH, this occurs <250 nm. In 2,4-DNPH, the nitro groups participate in the conjugated system, lowering the energy gap (
    
    
    
    ) and shifting this band into the near-UV/visible region (350+ nm).
  • 
     Transition:  Lower energy, lower intensity. Involves the non-bonding electrons on the hydrazine nitrogen.[1] In acidic media (protonation of amine), this band may disappear or shift significantly (hypsochromic shift).
    
Solvent Effects (Solvatochromism)
  • Polar Protic Solvents (MeOH, EtOH): Stabilize the polar ground state of the hydrazine, often causing a slight blue shift (hypsochromic) for

    
     transitions compared to non-polar solvents. However, they are preferred for solubility.
    
  • Acidic Media: Essential for the reaction catalysis but can protonate the hydrazine functionality. Measurements are often taken in neutral or slightly basic solution after derivatization to maximize the charge-transfer band intensity (bathochromic shift observed upon adding base, e.g., NaOH).

Diagram: Substituent Effect on Band Gap

The following diagram illustrates how nitro substituents lower the LUMO energy, reducing the band gap and shifting absorption to longer wavelengths.

G cluster_0 Phenylhydrazine (PHH) cluster_1 2,4-DNPH PHH_HOMO HOMO (π / n) PHH_LUMO LUMO (π*) DNPH_LUMO LUMO Stabilized by -NO2 Groups PHH_LUMO->DNPH_LUMO Energy Lowering (EWG Effect) PHH_Gap Large ΔE (UV Absorption) DNPH_HOMO HOMO (π / n) DNPH_Gap Small ΔE (Visible Absorption) caption Figure 1: Impact of Nitro Substituents on HOMO-LUMO Gap and Absorption Wavelength

Experimental Protocol: Derivatization & Analysis

This protocol describes the standard method for using 2,4-DNPH to quantify carbonyls, as it is the industry standard due to its superior sensitivity.

Reagents Required:
  • 2,4-DNPH Reagent (Brady's Reagent): Dissolve 100 mg 2,4-DNPH in 20 mL methanol + 4 mL conc.

    
    . Add water dropwise until onset of turbidity, then filter.
    
  • Solvent: HPLC-grade Methanol or Acetonitrile.[2]

  • Base Solution (Optional for sensitivity): 1M NaOH or KOH (induces "Wine Red" shift).

Workflow:
  • Sample Preparation: Dissolve the drug substance or analyte in methanol. Concentration should be approx. 10–100

    
    g/mL.
    
  • Derivatization:

    • Mix 1.0 mL of Sample with 1.0 mL of 2,4-DNPH Reagent.

    • Incubate: 60 minutes at 50°C (or 2 hours at room temperature).

    • Observation: Formation of yellow/orange precipitate indicates high concentration; clear yellow/orange solution for trace amounts.

  • Work-up (for quantitative UV-Vis):

    • If precipitate forms: Filter, wash with cold methanol/water (1:1), and redissolve in pure methanol.

    • If solution remains clear: Dilute to volume with methanol.

  • Alkaline Shift (Optional): Add 0.5 mL of 1M NaOH to the hydrazone solution. The color will deepen to dark red (

    
     shifts to >430 nm). This eliminates interference from unreacted reagent (which absorbs at lower 
    
    
    
    ).
  • Measurement:

    • Blank: Process a solvent blank exactly as the sample (Reagent + Methanol).

    • Scan: 250 nm to 600 nm.

    • Quantification: Measure Absorbance at

      
       (typically 360 nm or 430 nm if alkalized).
      
Workflow Diagram

Workflow Figure 2: Analytical Workflow for Carbonyl Quantification using 2,4-DNPH Start Start: Carbonyl Sample Reagent Add 2,4-DNPH (Acidic Methanol) Start->Reagent Reaction Incubate (Formation of Hydrazone) Reagent->Reaction Branch Precipitate? Reaction->Branch Solid Filter & Wash (Remove excess reagent) Branch->Solid Yes (High Conc) Liquid Direct Analysis (Trace levels) Branch->Liquid No (Low Conc) Redissolve Redissolve in Standard Solvent Solid->Redissolve Alkali Optional: Add NaOH (Shift to ~430 nm) Redissolve->Alkali Liquid->Alkali Measure Measure Absorbance (UV-Vis Spectrophotometer) Alkali->Measure

References

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.
  • Mesquita, C. S., et al. (2014).[3] "Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins". Analytical Biochemistry, 458, 69-71.[3] Link

  • Uchiyama, S., et al. (2003). "High-performance liquid chromatographic determination of carbonyl compounds in air". Journal of Chromatography A, 996(1-2), 95-102.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source on electronic transitions and UV-Vis shifts).
  • PubChem Database. "2,4-Dinitrophenylhydrazine". National Center for Biotechnology Information. Link

Sources

A Comparative Guide to TLC Staining Methods for Visualizing Methyl 2-(4-hydrazinylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals working with methyl 2-(4-hydrazinylphenyl)acetate, thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress, assessing purity, and identifying byproducts. The unique chemical architecture of this molecule, featuring a nucleophilic hydrazine moiety, an aromatic ring, and an ester group, allows for visualization by a variety of methods. This guide provides an in-depth comparison of common TLC staining techniques, moving beyond simple protocols to explain the underlying chemical principles. We will present experimental data and expert insights to help you select the most sensitive, specific, and practical visualization method for your application. The potassium permanganate (KMnO₄) stain emerges as the most effective method due to its high sensitivity and immediate reaction with the hydrazine group. Non-destructive UV visualization serves as an excellent primary method, while ninhydrin offers good specificity for the hydrazine functional group, albeit with lower sensitivity than permanganate.

Introduction: The Compound and the Challenge

Methyl 2-(4-hydrazinylphenyl)acetate is a valuable building block in medicinal chemistry and organic synthesis, often used in the construction of heterocyclic compounds like indoles. Its structure comprises three key functional groups that dictate its reactivity and chromatographic behavior:

  • Aromatic Phenyl Ring: Confers UV activity, allowing for non-destructive visualization.

  • Hydrazine Group (-NHNH₂): A potent reducing agent and a strong nucleophile. This is the most reactive site for many chemical stains.

  • Methyl Ester Group (-CO₂Me): Generally unreactive towards most common TLC stains but can be a site for hydrolysis under harsh conditions.

Effective reaction monitoring via TLC requires clear and unambiguous visualization of the starting material, intermediates, and products. Since these compounds are often colorless, chemical staining is essential. This guide compares several methods to help you make an informed choice.

Principles of TLC Visualization

TLC visualization techniques can be broadly categorized as non-destructive or destructive.

  • Non-Destructive Methods: These methods, primarily UV irradiation, allow the compound to be recovered from the plate for further analysis (e.g., preparative TLC). Visualization relies on the intrinsic physical properties of the molecule, such as UV absorbance.[1]

  • Destructive Methods: These involve a chemical reaction between a staining reagent and the compound on the TLC plate, resulting in a colored product.[1] This approach is typically more sensitive and can be selective for specific functional groups. However, the process is irreversible.

The choice of a destructive stain is guided by the functional groups present in the molecule of interest. For methyl 2-(4-hydrazinylphenyl)acetate, the highly reactive hydrazine group is the primary target for achieving high sensitivity and specificity.

In-Depth Analysis of Visualization Methods

UV Light (254 nm): The First Line of Analysis
  • Mechanism of Action: Compounds containing aromatic rings or conjugated systems absorb short-wave UV light (254 nm). On a TLC plate impregnated with a fluorescent indicator (e.g., F₂₅₄), the compound quenches the fluorescence, appearing as a dark spot against a green fluorescent background.[1]

  • Applicability: The phenyl ring in methyl 2-(4-hydrazinylphenyl)acetate makes it UV-active. This should always be the initial method of visualization as it is rapid and non-destructive.

  • Experimental Protocol:

    • After developing and thoroughly drying the TLC plate, place it under a short-wave UV lamp (254 nm).

    • Observe the plate for dark spots.

    • Lightly circle any visible spots with a pencil for future reference.[1][2]

  • Observed Results: Expect a distinct dark spot corresponding to the compound.

  • Advantages:

    • Non-destructive.

    • Fast and simple.

    • Requires no chemical reagents.

  • Disadvantages:

    • Lower sensitivity compared to chemical stains.

    • Not all impurities or reactants may be UV-active.

Potassium Permanganate (KMnO₄) Stain: The High-Sensitivity Oxidative Method
  • Mechanism of Action: The permanganate ion (MnO₄⁻) is a powerful oxidizing agent with a deep purple color. It readily reacts with oxidizable functional groups, such as the hydrazine moiety in the target molecule.[3][4] In this redox reaction, the Mn(VII) in permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, while the hydrazine is oxidized.[5] This results in the disappearance of the purple background and the appearance of a yellow-to-brown spot.[1]

  • Applicability: This is arguably the most sensitive stain for methyl 2-(4-hydrazinylphenyl)acetate. The hydrazine group is highly susceptible to oxidation, leading to a rapid and distinct color change.

  • Experimental Protocol:

    • Stain Preparation: Dissolve potassium permanganate (1.5 g) and potassium carbonate (10 g) in 200 mL of water, then add 1.25 mL of 10% aqueous sodium hydroxide.[6][7]

    • Staining: After UV visualization, briefly dip the dried TLC plate into the KMnO₄ solution using tweezers.

    • Development: Remove the plate and allow the excess stain to drip off. The spots often appear immediately without heating. Gentle warming with a heat gun can enhance contrast if needed.[1]

  • Observed Results: An immediate appearance of a bright yellow or brown spot on a purple or pink background. The background color will fade over time.

  • Advantages:

    • Extremely high sensitivity for the hydrazine group.

    • Rapid visualization, often without heat.

    • Easy to prepare and use.

  • Disadvantages:

    • Destructive.

    • It is a general oxidant and will also stain other easily oxidizable groups like alkenes and alcohols, which may be present in the reaction mixture.

    • The stain solution has a limited shelf life (2-3 months).[4]

Ninhydrin Stain: The Specific Amine Reagent
  • Mechanism of Action: Ninhydrin is widely used to detect primary and secondary amines, with which it reacts to form a deep purple-colored product known as Ruhemann's purple.[3][8] While hydrazine is not a primary amine, it readily reacts with ninhydrin. The reaction proceeds through the formation of a Schiff base, followed by condensation and decarboxylation (if applicable) to yield a colored chromophore.[8] Studies have shown that hydrazine specifically forms a red-brown complex with ninhydrin under heated, basic conditions.[9]

  • Applicability: This stain offers good specificity for the hydrazine group. It is particularly useful for confirming the presence of the hydrazine moiety, as many other functional groups do not react.

  • Experimental Protocol:

    • Stain Preparation: Dissolve ninhydrin (0.3 g) in a mixture of n-butanol (100 mL) and acetic acid (3 mL).[6][10]

    • Staining: Dip the dried TLC plate in the ninhydrin solution.

    • Development: Remove the plate, allow the solvent to evaporate, and gently heat with a heat gun until colored spots appear.[11]

  • Observed Results: A yellow, orange, or red-brown spot will develop upon heating. The color can be distinct from the typical purple seen with amino acids.[9]

  • Advantages:

    • High specificity for amines and hydrazines.[3]

    • Useful for differentiating from compounds lacking this group.

  • Disadvantages:

    • Destructive.

    • Requires heating for color development.

    • Generally less sensitive than the KMnO₄ stain.

Vanillin-Sulfuric Acid Stain: The Versatile Chromogenic Agent
  • Mechanism of Action: This is a highly versatile, acidic stain. The visualization chemistry is complex and can involve several pathways.[12] For methyl 2-(4-hydrazinylphenyl)acetate, the most likely reaction involves the nucleophilic hydrazine group attacking the electrophilic aldehyde carbon of vanillin, followed by acid-catalyzed dehydration. This process creates a highly conjugated system, which is intensely colored.[1]

  • Applicability: This is a good general-purpose stain that should react with the hydrazine group to produce a colored spot. The resulting color can sometimes be specific to the compound's overall structure, aiding in differentiation.[13]

  • Experimental Protocol:

    • Stain Preparation: Dissolve vanillin (6 g) in 95% ethanol (95 mL), then carefully add concentrated sulfuric acid (1.5 mL).[13] Store the solution in a foil-wrapped container, as it is light-sensitive.[1]

    • Staining: Dip the dried TLC plate in the vanillin solution.

    • Development: Remove the plate and heat carefully with a heat gun until colored spots appear against a lightly colored background.[13]

  • Observed Results: Expect spots of varying colors (e.g., blue, red, violet) to appear upon heating.[14]

  • Advantages:

    • Good for a wide range of functional groups.

    • Often produces a variety of colors, which can help distinguish between different spots on the plate.[13]

  • Disadvantages:

    • Destructive.

    • Requires heating.

    • The sulfuric acid is highly corrosive, requiring careful handling.[1]

    • Less specific than ninhydrin.

Comparative Summary of Staining Methods

FeatureUV Light (254 nm)Potassium Permanganate (KMnO₄)NinhydrinVanillin-Sulfuric Acid
Principle UV absorbance (Quenching)Oxidation of HydrazineReaction with HydrazineCondensation/Dehydration
Target Group Aromatic RingHydrazine (and other oxidizable groups)Hydrazine/AminesHydrazine (and other nucleophiles)
Appearance Dark spot on green backgroundYellow/brown spot on purple backgroundYellow to red-brown spotVarious colors (blue, red, violet)
Sensitivity Low to ModerateVery HighModerateHigh
Specificity Low (any UV-active compound)Low (any oxidizable compound)High (for amines/hydrazines)Moderate
Destructive? NoYesYesYes
Heating Required? NoNo (optional for enhancement)YesYes
Ease of Use Very EasyEasyEasyModerate (corrosive acid)

Visualizing the Workflow and Mechanism

To streamline the TLC analysis process, the following workflow is recommended.

TLC_Workflow cluster_prep Plate Preparation cluster_viz Visualization Sequence Spot 1. Spot Plate with Methyl 2-(4-hydrazinylphenyl)acetate Develop 2. Develop Plate in Solvent Chamber Spot->Develop Dry 3. Dry Plate Thoroughly Develop->Dry UV 4. Visualize under UV Light (254 nm) (Non-destructive) Dry->UV Stain 5. Dip in Chemical Stain (e.g., KMnO4) (Destructive) UV->Stain Heat 6. Heat Gently (If required, e.g., Ninhydrin) Stain->Heat Analyze 7. Analyze Results (Calculate Rf values) Heat->Analyze

Caption: Recommended workflow for TLC analysis of methyl 2-(4-hydrazinylphenyl)acetate.

The key to the high sensitivity of the potassium permanganate stain is the rapid oxidation of the hydrazine functional group.

Caption: Simplified redox reaction between hydrazine and permanganate.

Expert Recommendations

Based on a comprehensive analysis of sensitivity, specificity, and ease of use, the following strategy is recommended for visualizing methyl 2-(4-hydrazinylphenyl)acetate on TLC:

  • Primary Visualization (Always): Start with UV light (254 nm) . It is quick, non-destructive, and provides an immediate overview of all UV-active species on the plate.

  • High-Sensitivity Confirmation: For the most sensitive detection, use the potassium permanganate (KMnO₄) stain . Its immediate and strong reaction with the hydrazine group makes it ideal for detecting trace amounts of the compound.

  • Specificity-Focused Analysis: When it is critical to confirm the presence of the hydrazine/amine functionality and distinguish it from other oxidizable groups (like potential alcohol or alkene impurities), use the ninhydrin stain .

For most routine applications, the combination of UV followed by KMnO₄ staining will provide all the necessary information with maximum sensitivity and speed.

Safety Precautions

When working with TLC stains, proper safety protocols are mandatory.

  • Handling: Always handle staining solutions inside a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Application: Dipping is generally safer than spraying, as it minimizes the aerosolization of corrosive or toxic chemicals.

  • Heating: When using a heat gun, apply heat gently and evenly to avoid shattering the TLC plate or splashing the chemical reagents.[13] Do not overheat, as this can char the plate and obscure the results.[1]

  • Storage: Store stains in clearly labeled, sealed containers. Acidic stains like vanillin-sulfuric acid should be stored in appropriate acid-resistant cabinets.[1]

  • Waste: Dispose of used stain solutions and developed TLC plates according to your institution's hazardous waste disposal guidelines.

References

  • University of California, Los Angeles. TLC Stains. [Link]

  • Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. The Sarpong Group, University of California, Berkeley. [Link]

  • University of Wisconsin-Madison. TLC Stain Recipes. [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Stahl, E. (1969). Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group, University of California, Berkeley. [Link]

  • Baran Group, Scripps Research. TLC Stains. [Link]

  • ResearchGate. (2014). How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation?. [Link]

  • Frontier, A. University of Rochester. Magic Formulas: TLC Stains. [Link]

  • Organic Chemistry Portal. TLC stains. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: TLC. [Link]

  • Sejer, D. (2006). Let's talk about TLCs Part 1 - Vanillin Stain. Curly Arrow. [Link]

  • CP Lab Safety. Vanillin, (contains H2SO4) Ethanol Solution [for TLC Stain]. [Link]

  • Jakovljević, M., et al. (2019). High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species. Marine Drugs, 17(3), 161. [Link]

  • Homework.Study.com. What precautions must be taken when spotting a TLC plate?. [Link]

  • Oreate AI Blog. (2026). Unlocking the Secrets of Anisaldehyde Staining in TLC. [Link]

  • Answers.com. (2014). Why is ninhydrin used in amino analysis in TLC?. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. [Link]

  • Wikipedia. Ninhydrin. [Link]

  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 83, 807-810. [Link]

  • Chem-Supply Australia. Vanillin (contains H2SO4) Ethanol Solution [for TLC Stain]. [Link]

  • AL-Ghabsha, T. S., et al. (2022). APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. Malaysian Journal of Analytical Sciences, 26(4), 793-807. [Link]

  • University of Toronto. TLC Stains Recipes. [Link]

  • Ganesh, S., et al. (2012). Developed New Procedure for Low Concentrations of Hydrazine Determination by Spectrophotometry: Hydrazine-Potassium Permanganate System. Journal of Analytical Sciences, Methods and Instrumentation, 2, 98-102. [Link]

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Purity Verification of Methyl 2-(4-hydrazinylphenyl)acetate Hydrochloride: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity verification of methyl 2-(4-hydrazinylphenyl)acetate hydrochloride via LC-MS Content Type: Publish Comparison Guides

Executive Summary

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (CAS: 252752-46-8 / 115088-78-3 free base) is a critical building block in the synthesis of indole-based therapeutics (via Fischer indole synthesis) and pyrazole-containing APIs. However, its dual functionality—a reactive hydrazine moiety and a hydrolytically sensitive ester—creates a "stability paradox" that challenges conventional purity analysis.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional alternatives (HPLC-UV, GC-MS, NMR). We demonstrate that while HPLC-UV is sufficient for rough assay, LC-MS is the only self-validating methodology capable of simultaneously quantifying the parent compound, identifying non-chromophoric degradants, and verifying the absence of genotoxic precursors.

Critical Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the specific chemical liabilities of the hydrazine group. The table below contrasts the performance of industry-standard methods.

Table 1: Comparative Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV GC-MS 1H-NMR
Primary Mechanism Mass-to-Charge (m/z) separationUV Absorbance (Chromophore)Volatility & Thermal StabilityMagnetic Resonance
Specificity High: Distinguishes isobaric impurities via fragmentation (MS/MS).Medium: Co-eluting peaks can mask impurities; hydrazine chromophore is weak.Low: Hydrazines degrade in hot injection ports.High: Structural certainty.
Sensitivity (LOD) Excellent (< 1 ppm): Critical for genotoxic impurity (GTI) screening.Good (~100 ppm): Insufficient for trace analysis.Poor: Thermal degradation leads to false impurity profiles.Fair (~1000 ppm): Not suitable for trace impurity profiling.
Stability Impact Low: Soft ionization (ESI) preserves labile bonds.Low: Ambient temperature analysis.High: Injection port heat (250°C) causes decomposition.Low: Non-destructive.
Throughput High (5-10 min run).High (10-15 min run).Medium.Low.
The "Hydrazine Problem" in Analysis

Hydrazines are notoriously unstable.[1] They are prone to:

  • Oxidation: Forming azo/azoxy species upon exposure to air.

  • Disproportionation: Releasing aniline derivatives.

  • Condensation: Reacting with trace aldehydes in solvents (e.g., formaldehyde in low-grade MeOH).

Why LC-MS Wins: Unlike GC-MS, LC-MS uses Electrospray Ionization (ESI), a "soft" technique that ionizes the salt form directly without thermal decomposition. Unlike HPLC-UV, MS detection does not rely on the variable extinction coefficients of degradation products, providing a more molar-accurate purity assessment.

Deep Dive: LC-MS Protocol

This protocol is designed to minimize on-column degradation while maximizing separation efficiency.

Chemical Logic & Causality
  • Stationary Phase: A Phenyl-Hexyl column is preferred over standard C18. The pi-pi interactions between the phenyl ring of the analyte and the stationary phase provide superior selectivity for separating the hydrazine parent from its defunctionalized aniline impurities.

  • Mobile Phase pH: We utilize an acidic buffer (0.1% Formic Acid) . Hydrazines are basic; maintaining a low pH ensures the hydrazine is fully protonated (

    
    ), improving peak shape and preventing interaction with silanols.
    
  • Solvent Choice: Acetonitrile is preferred over Methanol. Methanol can contain trace formaldehyde (forming hydrazones) and can participate in transesterification reactions with the methyl ester moiety.

Step-by-Step Methodology

A. Sample Preparation (Critical Step)

  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) containing 0.1% Formic Acid .[2]

    • Reasoning: Water ensures solubility of the HCl salt; Acid prevents oxidation; Acetonitrile prevents solvolysis.

  • Handling: Prepare immediately before injection. Use amber glass vials to prevent photo-oxidation. Keep autosampler at 4°C.

B. LC Parameters

  • System: UHPLC coupled to Q-TOF or Triple Quad.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0 min: 5% B

    • 5 min: 95% B[2]

    • 7 min: 95% B

    • (A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid)[2]

C. MS Detection Settings (ESI+)

  • Source Temp: 300°C (Keep moderate to avoid thermal stress).

  • Capillary Voltage: 3500 V.

  • Target Ions:

    • Parent:

      
       181.1 (
      
      
      
      )
    • Impurity A (Hydrolysis):

      
       167.1 (Acid form)
      
    • Impurity B (De-hydrazination):

      
       151.1 (Methyl 2-phenylacetate - aniline analog)
      

Impurity Profiling & Visualization[3]

Understanding the degradation pathway is essential for interpreting the Mass Spectrum.

Diagram 1: Degradation & Impurity Pathways

This workflow illustrates how the parent compound degrades and how LC-MS identifies these specific breakdown products.

G cluster_legend Detection Logic Parent Methyl 2-(4-hydrazinylphenyl)acetate (Parent) [M+H]+ = 181.1 Acid Impurity A: Hydrolysis (Acid Form) [M+H]+ = 167.1 Parent->Acid Ester Hydrolysis (+H2O) Aniline Impurity B: Reduction/Loss (Amino analog) [M+H]+ = 166.1 Parent->Aniline N-N Cleavage Azo Impurity C: Oxidation (Azo Dimer) [M+H]+ = ~358 Parent->Azo Air Oxidation (-2H) Info LC-MS separates these species by retention time and mass, preventing false purity calculations.

Caption: Degradation pathways of Methyl 2-(4-hydrazinylphenyl)acetate. LC-MS distinguishes the active parent from hydrolytic (Red) and oxidative (Yellow) impurities.

Experimental Validation & Self-Checking

To ensure the trustworthiness of your data, implement these self-validating system suitability tests (SST).

System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) Precision RSD < 1.0% (n=5)Ensures column equilibrium and pump stability.
Peak Tailing Factor 0.8 < T < 1.5Hydrazines are basic; tailing indicates secondary silanol interactions (column age).
Blank Injection No peaks at RT of ParentConfirms no carryover (sticky hydrazines) or solvent contamination.
S/N Ratio (LOQ) > 10:1 for 0.05% spikeVerifies sensitivity for trace impurity detection.
Troubleshooting Common Issues
  • Issue: Doublet peak for the parent mass.

    • Cause: Hydrazine condensation with acetone or aldehyde impurities in the mobile phase.

    • Fix: Switch to fresh LC-MS grade Acetonitrile; avoid Acetone in glassware cleaning.

  • Issue: Low sensitivity.

    • Cause: Ion suppression from high salt concentration.

    • Fix: Divert flow to waste for the first 1 minute (to remove inorganic salts like HCl).

References

  • PubChem. (n.d.). Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • International Conference on Harmonisation (ICH). (2006). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. PubMed.[4] Retrieved October 26, 2023, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.